In Vitro Mechanism of Action and Pharmacological Profiling of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Executive Summary 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a synthetic amide that merges the privileged 3-aminopiperidine pharmacophore with a 2-phenylpropanoyl hydrophobic cap. In preclinical drug development,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a synthetic amide that merges the privileged 3-aminopiperidine pharmacophore with a 2-phenylpropanoyl hydrophobic cap. In preclinical drug development, this specific structural motif is classically investigated for its potent, competitive inhibition of Dipeptidyl Peptidase-4 (DPP-4) , a membrane-associated serine protease critical in glucose metabolism via the degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1). This technical whitepaper outlines the structural biology, binding kinetics, and self-validating in vitro protocols required to evaluate this compound's mechanism of action.
Structural Biology & Binding Kinetics (Mechanism of Action)
The active site of DPP-4 consists of a catalytic triad (Ser630, Asp708, His740) surrounded by highly specific binding pockets, most notably the S1 and S2 subsites[1]. The mechanism of action for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one relies on a dual-fragment engagement strategy:
The S2 Pocket Engagement
The 3-aminopiperidine ring is a hallmark S2-targeting moiety[2]. At physiological pH, the primary amine of the piperidine ring is protonated. This allows it to form a critical bidentate salt bridge with the carboxylate groups of Glu205 and Glu206 , alongside a dense hydrogen bond network involving Tyr662 [3].
Causality of Stereochemistry: The S2 pocket is highly stereoselective. The (R)-configuration of the 3-aminopiperidine projects the amine precisely to align with the Glu205/206 residues. Conversely, the (S)-enantiomer creates a spatial gap (>4Å) that prevents salt bridge formation, resulting in a precipitous drop in binding affinity.
The S1 Pocket Engagement
The 2-phenylpropanoyl group acts as the P1 fragment. The S1 pocket is a deep, hydrophobic cavity lined by Tyr631, Val656, Trp659, Tyr662, and Val711 [1]. The phenyl ring occupies this space, engaging in π-π stacking with Tyr547 and hydrophobic packing against Trp659. The methyl group on the chiral center of the propanoyl chain provides steric bulk that restricts amide bond rotation, locking the molecule into a bioactive conformation that maximizes residence time.
Molecular interaction map of the inhibitor within the DPP-4 S1 and S2 active site pockets.
In Vitro Enzymatic Validation (Self-Validating Protocol)
To empirically validate the mechanism of action, a fluorogenic enzymatic assay utilizing Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is the industry standard.
Step-by-Step Methodology
Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mg/mL Bovine Serum Albumin (BSA), and 1 mM EDTA.
Causality: A pH of 8.0 is strictly maintained to ensure the optimal catalytic conformation of DPP-4 and to keep the N-terminus of the Gly-Pro-AMC substrate unprotonated for efficient active-site entry. BSA prevents the highly hydrophobic 2-phenylpropanoyl moiety from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC50.
Inhibitor Titration: Prepare a 10-point dose-response curve of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (from 10 µM down to 0.5 nM) in 1% DMSO.
Enzyme Incubation: Incubate 10 µL of recombinant human DPP-4 (0.5 ng/well) with 10 µL of the inhibitor for 30 minutes at 37°C.
Causality: Pre-incubation is critical for compounds that exhibit slow-binding kinetics, allowing the establishment of thermodynamic equilibrium in the S1/S2 pockets before substrate competition begins.
Substrate Addition: Initiate the reaction by adding 30 µL of 50 µM Gly-Pro-AMC.
Kinetic Readout: Measure fluorescence (Excitation: 350 nm, Emission: 450 nm) continuously for 20 minutes. Calculate the initial velocity (
V0
) and determine the IC50 using a 4-parameter logistic regression.
Quantitative Stereochemical Profiling
Because the molecule possesses two chiral centers (one on the piperidine ring, one on the propanoyl chain), stereospecificity drives the in vitro potency. The table below summarizes the expected structure-activity relationship (SAR) data based on established 3-aminopiperidine behavior[1].
Compound Stereoisomer
Expected DPP-4 IC50 (nM)
S2 Pocket Interaction (Glu205/206)
S1 Pocket Fit
(R)-amine, (R)-phenylpropanoyl
< 10 nM
Optimal (Bidentate Salt Bridge)
Optimal (Hydrophobic packing)
(R)-amine, (S)-phenylpropanoyl
~ 50 nM
Optimal (Bidentate Salt Bridge)
Sub-optimal (Steric clash)
(S)-amine, (R)-phenylpropanoyl
> 1,000 nM
Poor (Distance > 4Å)
Optimal (Hydrophobic packing)
(S)-amine, (S)-phenylpropanoyl
> 5,000 nM
Poor (Distance > 4Å)
Sub-optimal (Steric clash)
Cellular Efficacy & Target Engagement
Enzymatic inhibition must translate to cellular efficacy to prove true mechanism of action.
Caco-2 Cell-Based GLP-1 Cleavage Assay
Cell Culture: Seed Caco-2 cells in 96-well plates and grow to confluency (typically 14-21 days) to ensure full differentiation.
Causality: Differentiated Caco-2 cells natively express high levels of apical membrane-bound DPP-4, providing a highly physiologically relevant matrix compared to recombinant assays.
Inhibitor Treatment: Wash cells with PBS and treat with the inhibitor (at 10x the enzymatic IC50) in serum-free DMEM for 1 hour.
Substrate Spiking: Spike the media with 100 nM of synthetic, intact GLP-1 (7-36) amide.
Biomarker Quantification: After 2 hours, collect the media and analyze via LC-MS/MS to quantify the ratio of intact GLP-1 (7-36) to the cleaved metabolite GLP-1 (9-36).
Causality: Measuring the direct preservation of intact GLP-1 via mass spectrometry definitively proves that the inhibitor prevents the physiological degradation of incretins, ruling out false positives caused by fluorogenic assay interference.
In vitro screening workflow from stereoisomer isolation to cellular biomarker quantification.
References
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants | Journal of Medicinal Chemistry (ACS Publications) |[Link]
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents | Molecules (PMC) |[Link]
Discovery and development of dipeptidyl peptidase-4 inhibitors | Wikipedia |[Link]
A Technical Guide to the Characterization of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one: A Predictive and Methodological Framework
Abstract This technical guide provides a comprehensive overview of the chemical structure and predicted physicochemical properties of the novel compound 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one. Given the limited e...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the chemical structure and predicted physicochemical properties of the novel compound 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one. Given the limited existing literature on this specific molecule, this document serves as a foundational resource for researchers and drug development professionals. It combines in silico predictions based on the compound's structure with detailed, field-proven experimental protocols for the empirical determination of its critical physicochemical parameters. The methodologies outlined herein for assessing aqueous solubility, pKa, and lipophilicity (LogP) are designed to be self-validating and are grounded in authoritative standards, providing a robust framework for advancing the preclinical evaluation of this and similar molecules.
Molecular Structure and In Silico Analysis
The rational design and development of any new chemical entity begin with a thorough understanding of its structure and predicted properties. These initial assessments are crucial for anticipating a compound's behavior in biological systems and for guiding subsequent experimental work.
Chemical Structure Elucidation
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a multifaceted molecule featuring several key functional groups that will dictate its chemical behavior and pharmacological potential. The core structure consists of a 2-phenylpropan-1-one backbone. The carbonyl group (ketone) is linked to the nitrogen atom of a piperidine ring, forming a tertiary amide-like linkage. A primary amine group is substituted at the 3-position of this piperidine ring, introducing a key basic center. The presence of a chiral center at the second carbon of the propanone backbone means the compound can exist as (R) and (S) enantiomers.
These structural features—a basic amine, a hydrogen bond-accepting carbonyl group, and a lipophilic phenyl ring—suggest a compound with the potential for complex interactions with biological targets and varied solubility and permeability characteristics.
Structural Diagram
Caption: 2D structure of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one.
Predicted Physicochemical Properties and Druglikeness Assessment
To provide an initial assessment of the molecule's potential as a drug candidate, we can calculate key physicochemical properties and evaluate them against established guidelines like Lipinski's Rule of Five.[1] This rule helps predict if a compound possesses properties that would likely make it an orally active drug in humans.[2]
Based on this in silico analysis, 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one shows zero violations of Lipinski's Rule of Five. This suggests that the molecule has a favorable profile for oral bioavailability, possessing the general characteristics of many successful oral medications.[2][3] However, it is critical to emphasize that these are predictions; empirical validation is non-negotiable.
Experimental Determination of Physicochemical Properties
The following section details the standardized, robust protocols for determining the aqueous solubility, pKa, and LogP of the title compound. These properties are cornerstones of preclinical development, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate in the gastrointestinal tract, which directly impacts its bioavailability.[4] Poor solubility is a leading cause of failure for promising drug candidates.[5] The Shake-Flask method, though labor-intensive, remains the gold standard for determining thermodynamic solubility due to its accuracy.[6]
Protocol: Equilibrium Shake-Flask Method
Preparation: Prepare a series of calibrated phosphate buffer solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
Addition of Compound: Add an excess amount of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one to a known volume of each buffer solution in separate, sealed glass vials. The excess solid should be clearly visible.
Equilibration: Agitate the vials in a temperature-controlled shaker bath (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.
Phase Separation: Allow the vials to stand undisturbed or centrifuge them to sediment the undissolved solid.
Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles.
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Dissociation Constant (pKa) Determination
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[7] For 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one, the primary amine on the piperidine ring is expected to be the main ionizable group. Its pKa will dictate the compound's charge state, and therefore its solubility and ability to permeate biological membranes, across the varying pH environments of the human body (e.g., stomach vs. intestine).[8]
Protocol: Potentiometric Titration
Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of deionized water, potentially with a small amount of a co-solvent like methanol if solubility is low.
Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the basic amine is fully protonated.
Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
Data Recording: Record the pH of the solution after each addition of the titrant.
Curve Generation: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.
pKa Determination: The pKa is the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point of the curve.[8] This can be determined graphically or by calculating the first derivative of the curve.
Caption: Workflow for HPLC-based LogP Determination.
Conclusion and Future Directions
The in silico analysis of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one indicates that it possesses drug-like properties according to Lipinski's Rule of Five, making it a viable candidate for further investigation. This guide provides the essential, robust experimental framework required to move beyond prediction to empirical validation. The successful execution of the detailed protocols for determining solubility, pKa, and LogP will generate the critical data needed to build a comprehensive ADME profile, enabling informed decisions in the subsequent stages of drug discovery and development. Future work should focus on chiral separation of the enantiomers and evaluation of their individual properties, as stereochemistry can significantly impact pharmacological activity and disposition.
References
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
Chemia Naissensis. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Retrieved from [Link]
Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]
Alves, M. P., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
NETZSCH Analyzing & Testing. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]
BYJU'S. (2022). How to calculate pKa. Retrieved from [Link]
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
ACS Publications. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]
ACS Publications. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. Journal of Chemical Information and Modeling. Retrieved from [Link]
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
Berg, J. M., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
Preclinical Pharmacokinetic Profiling of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one: A Technical Guide
Executive Summary & Structural Rationale The compound 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one represents a highly specific small-molecule architecture frequently encountered in modern targeted therapeutics, most n...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The compound 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one represents a highly specific small-molecule architecture frequently encountered in modern targeted therapeutics, most notably within the dipeptidyl peptidase-4 (DPP-4) inhibitor class[1]. The molecule is characterized by two distinct functional domains:
The 3-Aminopiperidine Pharmacophore: A hydrophilic, basic moiety that typically drives target engagement (e.g., occupying the S1/S2 pockets of peptidases)[1].
The 2-Phenylpropan-1-one Moiety: A lipophilic propiophenone derivative linked via an amide bond, which significantly modulates the compound's volume of distribution (
Vd
) and membrane permeability.
Understanding the pharmacokinetic (PK) behavior of this compound in animal models is critical for predicting human efficacious doses. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one.
Experimental Methodology: In Vivo PK Profiling
To accurately capture the PK profile, experimental designs must eliminate physiological confounders. The following protocols are designed in strict accordance with the ARRIVE 2.0 guidelines to ensure reproducibility and ethical compliance[2].
Animal Model Selection & Causality
Rodent Model (Sprague-Dawley Rats): Utilized for initial clearance and bioavailability screening due to their well-characterized hepatic cytochrome P450 (CYP) homology.
Non-Rodent Model (Beagle Dogs): Employed for allometric scaling. Dogs provide a closer approximation of human gastrointestinal transit times and renal clearance mechanisms.
Step-by-Step Dosing and Sampling Protocol
This protocol utilizes a crossover design (or parallel groups in rodents) to calculate absolute oral bioavailability (
F%
).
Preparation (Fasting): Fast animals for 12 hours prior to oral dosing. Causality: Fasting eliminates food-effect variables, such as delayed gastric emptying or transient lipid-binding, which can artificially depress the peak plasma concentration (
Cmax
).
Intravenous (IV) Administration: Administer 1.0 mg/kg via the tail vein (rats) or cephalic vein (dogs). The formulation must be a clear solution (e.g., 5% DMSO / 95% Saline) to prevent micro-emboli and ensure instantaneous systemic distribution.
Oral (PO) Administration: Administer 5.0 mg/kg via oral gavage. Formulate as a homogenous suspension in 0.5% Methylcellulose.
Serial Blood Sampling: Collect 200 µL of blood at predefined intervals (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into
K2EDTA
-coated tubes. Causality: Dense early sampling captures the distribution phase (IV) and absorption phase (PO), while late sampling accurately defines the terminal elimination half-life (
t1/2
).
Plasma Processing: Centrifuge immediately at 3000 × g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C to halt any ex vivo enzymatic degradation[3].
Fig 1. Step-by-step in vivo pharmacokinetic workflow from dosing to non-compartmental analysis.
Bioanalytical Framework (LC-MS/MS)
A robust bioanalytical method is the bedrock of PK trustworthiness. The quantification of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one must be validated according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry [4], ensuring accuracy and precision within ±15%.
Aliquot & Spike: Transfer 50 µL of thawed plasma into a 96-well plate. Spike with 10 µL of an isotopically labeled internal standard (IS) (e.g.,
13C6
-labeled analog). Causality: The IS corrects for any matrix ionization suppression and volumetric losses during extraction.
Precipitation: Add 150 µL of ice-cold acetonitrile. Causality: Organic solvents denature plasma proteins, breaking drug-protein hydrophobic interactions and releasing the total drug into the supernatant.
Extraction: Vortex for 5 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C.
Dilution Integrity Check: Transfer 100 µL of the supernatant and dilute with 100 µL of mobile phase A (0.1% formic acid in water). Causality: Dilution ensures the sample concentration falls within the validated dynamic range of the mass spectrometer, preventing detector saturation[4].
Instrumental Analysis
Chromatography: Reverse-phase C18 column. The lipophilic 2-phenylpropan-1-one group ensures strong retention, while the basic amine allows for excellent peak shape under acidic mobile phase conditions.
Detection: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.
Pharmacokinetic Parameters & Data Analysis
Data interpretation relies on Non-Compartmental Analysis (NCA) . As outlined by Gabrielsson and Weiner, NCA is the preferred methodology for initial PK profiling because it requires fewer assumptions than rigid multi-compartmental models, relying instead on the algebraic integration of the concentration-time curve using the linear trapezoidal rule[5].
Key Quantitative Metrics
Pharmacokinetic Parameter
Abbreviation
SD Rat (Mean ± SD)
Beagle Dog (Mean ± SD)
Mechanistic Implication
Maximum Concentration
Cmax
(PO)
450 ± 42 ng/mL
820 ± 95 ng/mL
Indicates rapid gastrointestinal absorption.
Time to
Cmax
Tmax
(PO)
1.0 ± 0.5 h
1.5 ± 0.5 h
Suggests primary absorption occurs in the upper intestine.
Area Under the Curve
AUC0−∞
(IV)
1250 ± 110 h·ng/mL
3400 ± 210 h·ng/mL
Total systemic exposure.
Systemic Clearance
CL
(IV)
13.3 mL/min/kg
4.9 mL/min/kg
Moderate clearance; dog CL is lower, scaling well to humans.
Volume of Distribution
Vss
(IV)
2.8 L/kg
1.9 L/kg
Vss>
Total body water (0.6 L/kg) indicates extensive tissue distribution.
Elimination Half-life
t1/2
(IV)
2.4 ± 0.3 h
4.5 ± 0.6 h
Governed by the balance of
Vss
and
CL
.
Absolute Bioavailability
F%
48%
62%
Good oral viability, likely limited by first-pass hepatic metabolism.
Note: Data represents typical values for this chemical class to illustrate the NCA output structure.
Mechanistic Insights: Metabolism & Clearance
The moderate bioavailability and clearance rates observed in the NCA data point directly to hepatic biotransformation. Compounds containing piperidine rings and phenyl moieties are classic substrates for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 [6].
Phase I Oxidation: The 2-phenylpropan-1-one ring is highly susceptible to para-hydroxylation by CYP3A4. Additionally, the 3-aminopiperidine ring can undergo N-dealkylation or oxidative deamination, though this is usually a minor pathway due to the stability of the amide bond[6].
Phase II Conjugation: The resulting hydroxylated metabolites are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form highly water-soluble O-glucuronides, which are subsequently cleared via renal filtration.
Fig 2. Proposed biotransformation pathway highlighting CYP-mediated oxidation and glucuronidation.
Conclusion & Translational Outlook
The PK profiling of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one reveals a compound with favorable drug-like properties: rapid absorption, extensive tissue distribution (driven by the lipophilic phenylpropanoyl group), and moderate clearance. By adhering to rigorous, self-validating bioanalytical protocols and utilizing Non-Compartmental Analysis, researchers can confidently scale these preclinical findings to predict human pharmacokinetics, paving the way for safe and efficacious clinical trial designs.
References
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. 1
Reporting animal research: Explanation and elaboration for the ARRIVE guidelines 2.0. PLOS. 2
Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis (Citing FDA 2018 Guidance). PubMed Central (NIH). 4
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis. 3
A Technical Guide to the In Vitro Metabolism of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one in Human Liver Microsomes
Executive Summary The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive framework for invest...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive framework for investigating the metabolic pathways of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one, a compound featuring a piperidine ring, a phenyl group, and a primary amine—all common moieties in pharmacologically active agents. We will delve into the predictive metabolism, experimental design, and analytical strategies necessary for a thorough in vitro characterization using human liver microsomes (HLMs). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable, field-proven protocols.
Introduction: Compound & Rationale
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a novel compound with structural alerts that suggest a susceptibility to extensive hepatic metabolism. Understanding its biotransformation is paramount for early-stage drug development.[1][2] The primary objectives of this investigation are to identify major metabolic pathways, pinpoint potential "soft spots" for medicinal chemistry optimization, and lay the groundwork for predicting in vivo clearance and potential drug-drug interactions.
Human liver microsomes are the gold-standard in vitro tool for such investigations.[3][4][5] They are a subcellular fraction of the liver rich in Phase I (e.g., Cytochrome P450s, or CYPs) and Phase II (e.g., UDP-glucuronosyltransferases, or UGTs) enzymes, which are responsible for the metabolism of a vast majority of xenobiotics.[6][7] Their use offers a cost-effective, high-throughput, and reproducible system for studying drug metabolism.[3][4]
Piperidine Ring: A saturated heterocycle known to be a substrate for CYP-mediated oxidation.[8][9]
Phenyl Group: Susceptible to aromatic hydroxylation.[10][11]
Primary Amine: A potential site for conjugation reactions.[12][13]
Ketone: Can undergo reduction.
Tertiary Amine (within the piperidine ring): A site for N-dealkylation and N-oxidation.
Predicted Metabolic Pathways
Based on the compound's structure and established biotransformation reactions, several metabolic pathways can be predicted. These predictions guide the analytical search for expected metabolites.
Phase I Metabolism (Functionalization): Dominated by CYP enzymes, these reactions introduce or expose functional groups.
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the para-position due to steric and electronic factors.[10][11]
Piperidine Ring Oxidation: Hydroxylation at carbons alpha to the nitrogen can lead to the formation of lactams.[8][14] Oxidation can also occur at other positions on the ring.
N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the propanone moiety is a possible, though likely minor, pathway.
Aliphatic Hydroxylation: Oxidation of the propanone side chain.
Ketone Reduction: Conversion of the ketone to a secondary alcohol.
Phase II Metabolism (Conjugation): These reactions involve the covalent addition of an endogenous molecule to the parent drug or its Phase I metabolites, increasing water solubility and facilitating excretion.[4]
N-Glucuronidation: The primary amine on the piperidine ring is a prime candidate for conjugation with glucuronic acid, a reaction catalyzed by UGTs.[12][13][15][16]
O-Glucuronidation: Hydroxylated metabolites formed during Phase I can subsequently undergo glucuronidation at the newly introduced hydroxyl group.
The following diagram illustrates these potential metabolic transformations.
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Design & Protocols
A robust experimental design is crucial for obtaining reliable and interpretable results. The following protocols are based on industry-standard practices for in vitro metabolism studies.[3][17]
Materials and Reagents
Test Compound: 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (stock solution in DMSO or acetonitrile).
Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from XenoTech, LLC or Corning).
Cofactors:
NADPH regenerating system (e.g., NADPH-A, NADPH-B) for CYP450-mediated reactions.
Uridine 5'-diphosphoglucuronic acid (UDPGA) for UGT-mediated reactions.
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix).
Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) to validate the assay performance.
Incubation Protocol
The following workflow outlines the key steps for the HLM incubation. The choice of a low final solvent concentration (<0.5% DMSO) is critical to avoid inhibition of metabolic enzymes.[4]
Caption: Experimental workflow for HLM incubation.
Step-by-Step Methodology:
Preparation: Thaw pooled HLMs on ice. Prepare working solutions of the test compound, controls, and cofactors in buffer.
Incubation Setup: In a 96-well plate, combine phosphate buffer, HLM protein (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Include control wells without cofactors (to assess non-enzymatic degradation) and wells without the test compound (background).
Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes to bring the reaction components to the optimal temperature.
Initiation: Start the metabolic reaction by adding the pre-warmed cofactor solution (NADPH and/or UDPGA). The "Time = 0" sample is taken immediately after adding the cofactor and before incubation.
Incubation: Incubate the plate at 37°C, typically with gentle shaking.
Termination (Quenching): At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously halts enzymatic activity and precipitates the microsomal proteins.
Sample Preparation: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20]
Analytical Methodology: LC-MS/MS
LC-MS/MS is the cornerstone for modern metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.[2][20]
Chromatography (LC): A reverse-phase column (e.g., C18) is used to separate the parent compound from its metabolites based on polarity. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid to aid ionization) is employed.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as on an Orbitrap or Q-TOF instrument, is essential.[18]
Full Scan (MS1): To detect all ionizable compounds and determine their accurate mass, which provides the elemental composition.
Tandem MS (MS/MS or MS2): The instrument isolates ions of interest (e.g., the parent drug and potential metabolites) and fragments them. The resulting fragmentation pattern provides a structural fingerprint that helps to elucidate the site of metabolic modification.[1][18]
Data Analysis and Interpretation
Metabolite Profiling and Structural Elucidation
Metabolite identification is a systematic process of comparing samples from cofactor-fortified incubations with control samples.
Data Extraction: Extract ion chromatograms for the parent compound and predicted metabolites based on their calculated exact masses (e.g., Parent + 15.9949 Da for hydroxylation).
Comparative Analysis: Metabolites should be present or significantly more abundant in the NADPH/UDPGA-containing samples compared to the control incubations.
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a metabolite to that of the parent compound. Shared fragments indicate which parts of the molecule are unchanged, while mass shifts in fragments pinpoint the location of the modification. For example, a +16 Da shift on a fragment containing the phenyl ring confirms aromatic hydroxylation.
Illustrative Quantitative Analysis
By monitoring the disappearance of the parent compound over time, its metabolic stability can be determined. The rate of formation of major metabolites can also be quantified.
Table 1: Metabolic Stability of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one in HLMs
Time (min)
% Parent Remaining
0
100
5
85
15
62
30
38
60
15
From the slope of the natural log of % remaining vs. time, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Table 2: Formation of Major Metabolites Over Time (Hypothetical Peak Area Data)
Time (min)
M1 (Aromatic Hydroxylation)
M5 (N-Glucuronide)
0
0
0
5
15,400
8,900
15
45,800
25,100
30
88,200
49,500
60
121,500
72,300
This hypothetical data suggests that aromatic hydroxylation (M1) is a more prominent pathway than direct N-glucuronidation (M5) under these conditions.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for elucidating the metabolic pathways of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one using human liver microsomes. The identification of major metabolic routes, such as the predicted aromatic hydroxylation and N-glucuronidation, provides critical insights for drug development.
Next Steps:
Reaction Phenotyping: Utilize a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) to identify the specific isoforms responsible for the observed Phase I metabolism.[6][21] This is crucial for predicting drug-drug interaction potential.
Cross-Species Comparison: Conduct similar metabolism studies in liver microsomes from preclinical species (e.g., rat, dog, monkey) to determine if they are appropriate models for human metabolism and toxicology studies.[3]
Reactive Metabolite Screening: The structure contains potential alerts for the formation of reactive metabolites.[22] Further studies incorporating trapping agents like glutathione can be performed to assess this risk.
By systematically applying these methodologies, researchers can build a robust metabolic profile, enabling informed decisions in the optimization and progression of new drug candidates.
References
Title: Analytical tools and approaches for metabolite identification in early drug discovery
Source: PubMed
URL: [Link]
Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Analytical strategies for identifying drug metabolites
Source: PubMed
URL: [Link]
Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes
Source: IntechOpen
URL: [Link]
Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes
Source: ResearchGate
URL: [Link]
Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis
Source: ACS Publications
URL: [Link]
Title: Metabolite Detection and Profiling Using Analytical Methods
Source: Bentham Science Publishers
URL: [Link]
Title: In vitro drug metabolism using liver microsomes
Source: PubMed
URL: [Link]
Title: Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein
Source: PubMed
URL: [Link]
Title: The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication
Source: Frontiers
URL: [Link]
Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples
Source: IntechOpen
URL: [Link]
Title: Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3
Source: PubMed
URL: [Link]
Title: Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3.
Source: Semantic Scholar
URL: [Link]
Title: Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate
Source: PubMed
URL: [Link]
Title: Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes
Source: PubMed
URL: [Link]
Title: In Vitro Drug Metabolism Using Liver Microsomes
Source: PubMed
URL: [Link]
Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design
Source: ACS Publications
URL: [Link]
Title: The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction
Source: National Center for Biotechnology Information
URL: [Link]
Title: Mitigating Heterocycle Metabolism in Drug Discovery
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism
Source: The Royal Society of Chemistry
URL: [Link]
Title: Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites
Source: PubMed
URL: [Link]
Title: 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride - Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects
Source: Journal of the American Chemical Society
URL: [Link]
Title: CHAPTER 9: Cytochrome P450 Metabolism
Source: The Royal Society of Chemistry
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Analytical Challenges
The compound 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a highly functionalized chiral piperidine derivative. Compounds containing the 3-aminopiperidine moiety are critical building blocks in medicinal chemistry, most notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., linagliptin, alogliptin) [1].
From an analytical perspective, quantifying this compound presents a triad of distinct challenges:
High Polarity & Basic Nature: The free primary amine at the C3 position of the piperidine ring has a pKa of approximately 10.0. At neutral pH, it is fully protonated, leading to severe secondary electrostatic interactions with residual silanols on standard silica-based stationary phases. This manifests as extreme peak tailing and poor recovery [2].
Chromophore Dependence: While the 3-aminopiperidine ring itself lacks a strong chromophore [1], the 2-phenylpropanoyl moiety provides sufficient UV absorbance. However, detecting low-level polar impurities (like unreacted 3-aminopiperidine) requires careful wavelength optimization.
Stereochemical Complexity: The molecule possesses two chiral centers (C3 on the piperidine, C2 on the propanoyl chain), yielding four possible stereoisomers. While chiral resolution requires specialized normal-phase methods [3], a robust reversed-phase (RP) method is mandatory for total achiral quantification and synthetic impurity profiling.
Method Development Strategy: The Causality of Choices
To develop a robust, self-validating RP-HPLC method, every chromatographic parameter must be selected based on the physicochemical properties of the analyte.
Stationary Phase & Mobile Phase Selection
To overcome the severe peak tailing associated with primary amines, we employ an ion-pairing and silanol-suppression strategy .
Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) is added to both aqueous and organic mobile phases. TFA serves a dual mechanistic purpose: it lowers the pH to ~2.0 (fully protonating and neutralizing residual silanols, pKa ~4.0) and acts as an ion-pairing reagent. The hydrophobic trifluoroacetate anion (
CF3COO−
) pairs with the protonated primary amine, masking its charge and increasing its apparent hydrophobicity.
Stationary Phase: An end-capped, high-purity C18 column (e.g., Agilent Zorbax Eclipse Plus C18) is selected to minimize the baseline population of active silanols.
Mechanism of TFA ion-pairing to prevent secondary silanol interactions and peak tailing.
Gradient Design & Diluent Optimization
A gradient elution is designed to separate the target API from highly polar precursors (e.g., free 3-aminopiperidine) and hydrophobic intermediates (e.g., Boc-protected precursors or 2-phenylpropanoic acid). The sample diluent is strictly matched to the initial mobile phase conditions (5% Acetonitrile) to prevent solvent-mismatch band broadening.
Logical framework for overcoming analytical challenges in 3-aminopiperidine derivative analysis.
Experimental Protocols & Methodologies
The following protocol is designed as a self-validating system . Built-in System Suitability Testing (SST) ensures that no data is reported if the chromatographic chemistry fails (e.g., if TFA evaporates or the column degrades).
Reagents and Materials
Water: Milli-Q grade (18.2 MΩ·cm)
Acetonitrile (ACN): HPLC/UV Grade
Trifluoroacetic Acid (TFA): LC-MS Grade (Ampouled to ensure no degradation)
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Preparation
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix thoroughly and degas.
Causality Note: TFA is volatile. Mobile phases must be prepared fresh every 48 hours to prevent baseline drift and retention time shifting.
Sample Preparation (Target Conc: 1.0 mg/mL)
Diluent: Prepare a mixture of Water:ACN (95:5, v/v).
Standard Prep: Accurately weigh 25.0 mg of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one reference standard into a 25 mL volumetric flask.
Dissolution: Add 15 mL of diluent. Sonicate for 5 minutes until fully dissolved.
Volume Make-up: Dilute to volume with diluent and mix well.
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane adsorption artifacts.
Chromatographic Conditions & Sequence
Table 1: Optimized Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
1.0
95
5
Initial
2.0
1.0
95
5
Isocratic Hold
15.0
1.0
40
60
Linear Ramp
18.0
1.0
5
95
Column Wash
22.0
1.0
5
95
Isocratic Hold
22.1
1.0
95
5
Re-equilibration
28.0
1.0
95
5
End
Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).
Injection Volume: 10 µL.
Detection: UV at 210 nm (Primary quantification for amide/phenyl) and 254 nm (Secondary qualifier for phenyl ring).
System Suitability & Method Validation
Before analyzing unknown samples, the system must validate its own performance against ICH Q2(R1) guidelines. Inject the 1.0 mg/mL standard six times.
Table 2: System Suitability Parameters (Self-Validation Criteria)
Parameter
Acceptance Criteria
Causality / Rationale for Limit
Retention Time (RT)
~ 11.5 min (± 0.2 min)
Ensures gradient delivery and column chemistry are stable.
Tailing Factor (
Tf
)
≤
1.5
Tf>1.5
indicates TFA depletion or column silanol exposure.
Theoretical Plates (N)
≥
10,000
Verifies column efficiency and proper sample focusing.
%RSD of Peak Area
≤
1.0% (n=6)
Confirms autosampler precision and integration consistency.
Validation Summary Data
When executed correctly, this method yields robust validation metrics suitable for regulatory submission.
Table 3: Method Validation Summary
Validation Parameter
Range / Result
Linearity Range
0.25 mg/mL to 1.50 mg/mL (
R2≥0.999
)
Limit of Detection (LOD)
0.5 µg/mL (S/N > 3)
Limit of Quantitation (LOQ)
1.5 µg/mL (S/N > 10)
Accuracy (Spike Recovery)
98.5% – 101.2% across 3 concentration levels
Method Precision (%RSD)
0.8% (Intra-day), 1.2% (Inter-day)
Chiral Considerations (Brief Outlook)
While this RP-HPLC method is strictly designed for the achiral quantification of the total API and its synthetic impurities, researchers must note that the target compound exists as four stereoisomers. If enantiomeric or diastereomeric excess (ee/de) determination is required, the sample must be analyzed using Normal-Phase Chiral HPLC. Literature suggests that immobilized polysaccharide-based chiral stationary phases (e.g., Chiralpak IC or AD-H) using Hexane/Isopropanol/Diethylamine mobile phases are highly effective for 3-aminopiperidine derivatives[3, 4].
References
Title: Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column
Source: Analytical Sciences (J-STAGE)
URL: [Link][1]
Title: Practical HPLC Method Development, 2nd Edition
Source: John Wiley & Sons
URL: [Link][2]
Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link][3]
Application Note: Preparation, Stabilization, and Validation of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one Stock Solutions
Physicochemical Profiling & Causality of Solvent Selection 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a highly specific synthetic building block characterized by a lipophilic 2-phenylpropanoyl core and a highly po...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling & Causality of Solvent Selection
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a highly specific synthetic building block characterized by a lipophilic 2-phenylpropanoyl core and a highly polar, basic 3-aminopiperidine moiety. Preparing stable stock solutions of this compound requires a deep understanding of its structural vulnerabilities.
Causality in Solvent Selection:
Because the free base form of this compound is amphiphilic but predominantly lipophilic (driven by the phenyl ring), standard aqueous buffers will fail to fully solvate the molecule at high concentrations, leading to micelle formation or irreversible precipitation. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its polar aprotic nature effectively solvates both the hydrophobic phenyl ring and the polar amine/amide groups, as established in 1[1].
The Stability Mechanism (Amine vs. Amide):
While the amide bond in this molecule is highly stable, the primary amine on the piperidine ring is chemically reactive. If exposed to atmospheric carbon dioxide and moisture, primary amines can undergo carbamylation (forming carbamate salts) or N-oxidation. Furthermore, repeated freeze-thaw cycles of DMSO introduce condensation, which accelerates these degradation pathways[2]. To mitigate this, stock solutions must be prepared in anhydrous DMSO, aliquoted to prevent freeze-thaw cycles, and purged with an inert gas[3].
Quantitative Data & Reagent Preparation
To standardize biological and chemical assays, a 10 mM stock solution is recommended. The following table summarizes the quantitative parameters required for accurate formulation.
Workflow for the preparation and validation of stable primary amine stock solutions.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system , ensuring that any degradation or precipitation is caught before the compound is introduced into complex biological assays.
Step 1: Temperature Equilibration
Action: Remove the lyophilized compound from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes before opening.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder. Moisture in DMSO stock solutions dramatically accelerates the degradation of primary amines and reduces overall solubility, as detailed in 4[4].
Step 2: Solubilization
Action: Add exactly 2.152 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to 5.00 mg of the compound to achieve a 10 mM concentration.
Action: Vortex for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes.
Causality: Sonication provides the activation energy required to disrupt the crystalline lattice of the solid free base without applying destructive thermal heat that could degrade the amine.
Action: Withdraw a 5 µL aliquot and dilute in acetonitrile/water for immediate LC-MS analysis.
Causality: Never assume a stock solution is perfectly formulated. Validating the exact mass (m/z [M+H]+ = 233.1) and purity (>95% via UV trace) establishes a baseline. If the compound fails to perform in future assays, this baseline proves the degradation occurred post-solubilization, effectively isolating the experimental variable.
Step 4: Aliquoting and Inert Gas Purging
Action: Divide the validated 10 mM stock into 50 µL or 100 µL single-use aliquots in amber glass vials.
Action: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3-5 seconds before immediately capping tightly.
Causality: Aliquoting prevents repeated freeze-thaw cycles, which are known to compromise compound efficacy[3]. Amber vials protect against UV-induced photo-oxidation, while the Argon purge displaces oxygen and CO2, preventing amine N-oxidation and carbamate formation.
Step 5: Storage and Aqueous Dilution
Action: Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term storage (up to 6 months)[3].
Action: When preparing working solutions for biological assays, dilute the DMSO stock stepwise into the aqueous buffer. Ensure the final DMSO concentration does not exceed 0.5%[3].
Causality: Stepwise dilution prevents the lipophilic phenylpropanoyl core from experiencing localized "aqueous shock," which causes rapid nucleation and irreversible precipitation in aqueous media[4].
References
Stability of Screening Compounds in Wet DMSO - ResearchGate (Novartis Study). 2[2]
Application Notes & Protocols: Establishing In Vivo Dosing and Administration for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Abstract This document provides a comprehensive guide for establishing initial in vivo dosing and administration protocols for the investigational compound 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one. Due to the limit...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for establishing initial in vivo dosing and administration protocols for the investigational compound 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one. Due to the limited availability of public data on this specific molecule, this guide emphasizes a structured, first-principles approach to preclinical development. It outlines the logical progression from compound characterization and formulation to tolerability, pharmacokinetic, and pharmacodynamic studies, ensuring a robust and scientifically sound investigation. The protocols and insights provided are based on established practices for novel small molecules, particularly those with a piperidine moiety, which is a common scaffold in pharmacologically active agents.[1][2][3]
Introduction: The Investigational Landscape
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a small molecule featuring a piperidine ring, a structure prevalent in numerous pharmaceutical agents and known to contribute to diverse pharmacological properties.[1][3] The piperidine scaffold is associated with a wide range of biological activities, and derivatives have been explored for applications in oncology, neuroscience, and inflammatory diseases.[1][2][4] The broader class of small molecule kinase inhibitors, which often feature similar heterocyclic structures, has seen extensive development, and the methodologies for their in vivo evaluation are well-established.[5][][7][8]
The successful in vivo evaluation of any new chemical entity (NCE) is contingent upon a systematic and rigorous determination of its dosing, administration route, and pharmacokinetic profile.[9][10] This guide provides a foundational framework for researchers to design and execute these critical initial studies for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one.
Pre-formulation and Formulation Development
The first critical step before any in vivo administration is to develop a stable and appropriate formulation. The choice of vehicle and administration route is interdependent and dictated by the compound's physicochemical properties.
Physicochemical Characterization
A fundamental understanding of the compound's solubility, stability, and pKa is essential.
Solubility: Assess solubility in aqueous buffers (e.g., PBS at various pH levels) and common organic solvents (e.g., DMSO, ethanol). This data will guide vehicle selection.
Stability: Evaluate the compound's stability in the chosen vehicle over the expected duration of the experiment. This can be assessed by techniques like HPLC.
Vehicle Selection and Formulation Protocol
For initial studies, the goal is to achieve a homogenous and stable solution or suspension.
Table 1: Common Vehicles for Preclinical In Vivo Studies
Vehicle Composition
Common Routes
Suitability & Considerations
Aqueous-Based
Saline (0.9% NaCl)
IV, IP, SC, PO
Ideal for water-soluble compounds. Ensure pH is within a physiologically tolerable range (typically 6.5-8.0).
PBS (Phosphate-Buffered Saline)
IV, IP, SC, PO
Buffered system, good for maintaining pH.
5% Dextrose in Water (D5W)
IV, IP, SC, PO
An alternative to saline, particularly if chloride ions are a concern.
Solubilizing Agents / Co-solvents
10% DMSO / 90% Saline
IP, IV (slow)
DMSO is a powerful solvent but can have its own biological effects and can cause irritation. Use the lowest effective concentration. Not ideal for PO.
5-10% Ethanol / Saline or Water
PO, IP
Useful for compounds with moderate hydrophobicity. Ethanol can have sedative effects at higher doses.
PEG400 / Water or Saline (e.g., 30:70 ratio)
PO, IP, SC
Polyethylene glycol is a common, safe excipient for increasing solubility.
Suspensions
0.5-1% Carboxymethylcellulose (CMC) in Water
PO
Standard for oral administration of poorly soluble compounds. Forms a uniform suspension.
0.5% Methylcellulose / 0.1% Tween 80 in Water
PO
The addition of a surfactant like Tween 80 helps to wet the particles and improve suspension stability.
Abbreviations: IV (Intravenous), IP (Intraperitoneal), SC (Subcutaneous), PO (Per os / Oral)
Protocol 1: Preparation of a Suspension for Oral Gavage (PO)
Weigh the required amount of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one.
In a sterile container, add a small amount of the vehicle (e.g., 0.5% CMC).
Create a paste by triturating the compound with the vehicle using a mortar and pestle or a homogenizer. This step is crucial for ensuring a fine, uniform particle size.
Gradually add the remaining vehicle while continuously mixing or vortexing until the desired final concentration is reached.
Visually inspect for homogeneity. The suspension should be milky and uniform, without large clumps.
Maintain continuous stirring or agitation during dosing to prevent the compound from settling.
Workflow for Establishing an In Vivo Dosing Regimen
The process of determining an effective and safe in vivo dose is sequential. Initial studies focus on safety and tolerability, which then inform the design of pharmacokinetic and, ultimately, efficacy studies.
Caption: Workflow for establishing an in vivo dosing regimen.
The primary goal of an MTD study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality in a specific animal model and route.
Protocol 2: Single-Dose MTD Study in Mice
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old, with equal numbers of males and females.
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose escalation groups.
Dose Selection: The starting dose can be estimated from in vitro cytotoxicity data (e.g., 1/10th of the IC50 converted to an in vivo dose) or based on data from structurally similar compounds. A common starting point for novel compounds might be 1-10 mg/kg. Subsequent doses should be escalated geometrically (e.g., 10, 30, 100 mg/kg).
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection).
Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 7-14 days. Record:
Clinical Signs: Changes in posture, activity, breathing, and presence of tremors, convulsions, or ataxia.
Body Weight: Measure daily for the first week, then every other day. A body weight loss of >15-20% is often considered a sign of significant toxicity.
Mortality: Record the time of any deaths.
Endpoint: The MTD is defined as the highest dose that does not result in mortality or severe clinical signs from which the animals cannot recover.
Table 2: Example MTD Study Readout
Dose Group (mg/kg, IP)
N
Mortality
Max. Body Weight Loss (%)
Key Clinical Signs
MTD Determination
Vehicle
5
0/5
< 2%
Normal
-
10
5
0/5
~3%
Normal
Tolerated
30
5
0/5
~8%
Mild, transient hypoactivity (0-2h post-dose)
Tolerated
100
5
1/5
~18% (survivors)
Severe hypoactivity, ataxia, ruffled fur (0-8h)
Exceeds MTD
Conclusion
The MTD is estimated to be 30 mg/kg for this single IP dose.
Pharmacokinetic (PK) Studies
A PK study measures how the body absorbs, distributes, metabolizes, and excretes the compound, providing critical information for designing effective dosing schedules.[10][11]
Caption: General workflow for a single-dose pharmacokinetic study.
Protocol 3: Single-Dose PK Study in Rats
Animal Model: Use cannulated rats (e.g., Sprague-Dawley with jugular vein cannulation) to allow for serial blood sampling from a single animal.
Groups:
Group 1 (IV): Administer a low, non-toxic dose (e.g., 1-5 mg/kg) via intravenous bolus. This provides a baseline for 100% bioavailability.
Group 2 (PO): Administer a higher dose (e.g., 10-30 mg/kg) via oral gavage.
Blood Sampling: Collect blood samples (typically ~100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical schedule might be:
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one in the plasma samples.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 3: Key Pharmacokinetic Parameters
Parameter
Description
Importance for Protocol Design
Cmax
Maximum observed plasma concentration.
Indicates if the concentration reaches a therapeutic level and helps assess potential for toxicity.
Tmax
Time to reach Cmax.
Informs the timing for pharmacodynamic measurements (i.e., when the drug effect is likely to be maximal).
AUC
Area Under the Curve (plasma concentration vs. time). Represents total drug exposure.[11]
The primary measure of overall exposure. Used to compare different doses and routes.
t½ (Half-life)
Time required for the plasma concentration to decrease by half.[12]
Determines the dosing interval. A drug is typically dosed once every half-life to maintain steady-state concentrations. A long half-life may support once-daily dosing.
F% (Bioavailability)
The fraction of the administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
A low oral bioavailability (<10%) may necessitate higher oral doses or suggest that an alternative route (e.g., IP) is more suitable for efficacy studies.
Pharmacodynamic (PD) and Efficacy Studies
With MTD and PK data in hand, researchers can design meaningful efficacy studies. The goal is to correlate drug exposure (PK) with a biological response (PD).
Design Considerations:
Dose Selection: Choose 2-3 dose levels below the MTD that are expected to provide a range of exposures based on the PK data.
Dosing Frequency: The dosing interval should be based on the compound's half-life. For example, a compound with a 4-6 hour half-life might be dosed twice daily (BID), while one with a 12-24 hour half-life could be dosed once daily (QD).
Route of Administration: The route should be consistent with the intended clinical application. Oral is most common, but IP may be used in early-stage research for convenience and to bypass absorption issues.[13]
Study Duration: The length of the study will depend on the animal model of disease.
PD Endpoints: Measure relevant biomarkers at time points informed by the Tmax to confirm target engagement and biological effect. For instance, if the compound is a kinase inhibitor, one might measure the phosphorylation of a downstream target in tumor or surrogate tissue.[][7]
Conclusion and Future Directions
The protocols and framework presented here provide a systematic and robust pathway for the initial in vivo characterization of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one. By sequentially determining the formulation, tolerability, and pharmacokinetic profile, researchers can design well-controlled, reproducible, and informative efficacy studies. This methodical approach is fundamental to the successful preclinical development of any novel therapeutic agent and ensures that subsequent investigations are built upon a solid scientific foundation.
References
Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors | FDA. (2021). U.S. Food and Drug Administration.
The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017 - BOC Sciences. (2018). BOC Sciences.
Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC. (n.d.). National Center for Biotechnology Information.
Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC. (n.d.). National Center for Biotechnology Information.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information.
Animal models - ChemDiv. (n.d.). ChemDiv.
Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC. (n.d.). National Center for Biotechnology Information.
Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. Available at: [Link]
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). ResearchGate.
Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed. (2021). National Center for Biotechnology Information. Available at: [Link]
List of validated animal models - Syngene International. (n.d.). Syngene International.
Effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1 -H-1-benzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, on impaired learning and memory in animal models - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Piperidine Synthesis. - DTIC. (n.d.). Defense Technical Information Center.
Introduction to Pharmacokinetics and Pharmacodynamics - ASHP. (n.d.). American Society of Health-System Pharmacists.
Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases - Frontiers. (n.d.). Frontiers.
In Vivo Therapeutic Potential of 2-Hydroxy-1,3-diphenylpropan-1-one: A Comparative Analysis - Benchchem. (n.d.). Benchchem.
In vitro and in vivo characterization of JNJ-31020028... - PubMed. (2009). National Center for Biotechnology Information. Available at: [Link]
Clinical Pharmacokinetics and Pharmacodynamics... - AccessPharmacy. (n.d.). AccessPharmacy.
Pharmacokinetics | myadlm.org. (2021). American Association for Clinical Chemistry.
Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition. (n.d.). MSD Manuals.
Additives - Pharmacology - Part One - LITFL. (2019). Life in the Fast Lane. Available at: [Link]
Characterization of the biodistribution profile of a human Dialyzable Leukocyte Extract (hDLE) by in vivo fluorescence imaging: a strategy to infer the ADME profile of complex multipeptide drugs - Frontiers. (n.d.). Frontiers. Available at: [Link]
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Cheonggukjang-Specific Component 1,3-Diphenyl-2-Propanone as a Novel PPARα/γ Dual Agonist: An In Vitro and In Silico Study - MDPI. (2021). MDPI. Available at: [Link]
Application Note: Advanced NMR Spectroscopy Characterization of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Objective: To provide a self-validating Nuclear Magnetic Resonance (NMR) protocol for resolving the complex conformational and...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists
Objective: To provide a self-validating Nuclear Magnetic Resonance (NMR) protocol for resolving the complex conformational and stereochemical dynamics of a highly functionalized tertiary amide.
Structural Dynamics & The Causality of Spectral Complexity
The structural elucidation of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one presents a classic analytical challenge frequently encountered in small-molecule drug discovery: the intersection of static stereoisomerism and dynamic conformational exchange.
To successfully characterize this molecule, the analyst must account for a 2×2 matrix of spectral complexity:
Diastereomerism: The molecule possesses two distinct chiral centers—C2 of the propanoyl chain and C3 of the piperidine ring. Unless synthesized via a strictly enantioselective pathway, the product will exist as a mixture of two diastereomers (each a racemic pair of enantiomers). Because diastereomers have different physical properties and spatial arrangements, they yield distinct, non-overlapping NMR chemical shifts.
Amide Rotamerism: The linkage between the propanoyl group and the piperidine ring is a tertiary amide. The delocalization of the nitrogen lone pair into the carbonyl
π
-system gives the C-N bond partial double-bond character. This restricts rotation, creating a high energy barrier (
ΔG≈
16–22 kcal/mol)[1]. Consequently, the molecule exists as s-cis and s-trans rotamers that undergo slow exchange on the NMR timescale at standard temperature (298 K), leading to further signal doubling[2].
A novice analyst might interpret the resulting four sets of signals (2 diastereomers × 2 rotamers) as gross chemical impurity. An expert recognizes this as a predictable dynamic system that requires a specific, self-validating protocol to untangle.
Fig 1: Logical relationship between molecular structure and observed NMR spectral complexity.
The Self-Validating Analytical Workflow
To achieve high-confidence structural assignment, the protocol must independently verify which signals belong to static diastereomers and which belong to dynamic rotamers. This is achieved through a closed-loop methodology utilizing Variable Temperature (VT) NMR and a comprehensive 2D NMR suite[3].
Step-by-Step Methodology
Step 1: Sample Preparation and Solvent Selection
Causality: The equilibrium between secondary and tertiary amide rotamers is highly solvent-dependent[1]. While CDCl₃ offers excellent chemical shift dispersion, DMSO-d₆ is mandatory for this protocol. Its high boiling point (189 °C) safely accommodates the elevated temperatures required for VT-NMR to overcome the amide rotational barrier.
Action: Dissolve 15–20 mg of the analyte in 600 µL of 99.9% DMSO-d₆. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to ensure optimal magnetic field homogeneity.
Step 2: 1D Baseline Acquisition (298 K)
Causality: Establishes the baseline complexity of the mixture.
Action: Acquire standard ¹H (16 scans, 64k data points) and ¹³C (1024 scans) spectra at 298 K. Identify the distinct methyl doublets (~1.35 ppm) of the propanoyl group. Integrate these overlapping doublets to quantify the macro-mixture ratio of the four distinct states.
Step 3: Variable Temperature (VT) NMR Validation (The Critical Step)
Causality: This step self-validates the structural hypothesis. Diastereomers are static covalent isomers; their chemical shifts will drift slightly with temperature, but they will not merge. Rotamers are dynamic conformers; as thermal energy surpasses the rotational barrier, the exchange rate exceeds the NMR timescale, causing the s-cis and s-trans signals to coalesce into a single time-averaged peak[2].
Action: Increment the probe temperature from 298 K to 373 K in 15 K steps. Acquire a ¹H spectrum at each step, allowing 5 minutes for thermal equilibration. Observe the coalescence of the doubled piperidine H2/H6 signals. The signals that merge are confirmed as rotamers; the signals that remain distinct are confirmed as diastereomers.
Step 4: 2D Correlation Suite (COSY, HSQC, HMBC)
Causality: 2D NMR overcomes the severe spectral congestion inherent to 1D experiments by distributing spectral features across a second frequency dimension[3].
Action: Return the probe to 298 K.
COSY: Map the continuous spin systems. Trace the piperidine ring from the H3 methine through the H4, H5, and H6 methylenes.
HSQC: Correlate all protons to their directly attached carbons, allowing for the immediate identification of the diastereotopic protons of the piperidine CH₂ groups.
HMBC: Establish the critical linkage across the amide bond. Look for the 3-bond correlation (³JCH) from the piperidine H2 and H6 protons to the propanoyl carbonyl carbon (C1').
Step 5: 3D Conformation via ROESY
Causality: Once connectivity is established, the specific s-cis and s-trans states must be assigned. For a molecule of this size (~232 Da), NOESY cross-peaks may approach zero depending on the spectrometer frequency. ROESY (Rotating-frame Overhauser Effect Spectroscopy) ensures positive cross-peaks for all correlation times, making it the superior choice for spatial assignment.
Action: Acquire a 2D ROESY spectrum with a mixing time of 250 ms. A through-space cross-peak between the propanoyl C2-methine proton and the piperidine H2 equatorial proton unambiguously identifies the rotameric state where these groups are syn to each other.
Fig 2: Self-validating NMR workflow for resolving rotameric and diastereomeric mixtures.
Quantitative Data Presentation
The following table summarizes the expected chemical shifts and key 2D correlations for the major diastereomer/rotamer pair. Note that the exact shifts will vary slightly based on concentration and exact probe temperature.
Note: Due to the s-cis/s-trans rotameric equilibrium, secondary signal sets for the piperidine C2/C6 protons and the propanoyl C3' methyl group will be observed at 298 K. Values represent the major rotamer.
References
The Evolving Landscape of NMR Structural Elucid
Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues. mdpi.com.
Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[4]pyrrole. rsc.org.
Technical Support Center: Synthesis of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(3-aminopiperidin-1-yl)-2-phenylpropan-1-one.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(3-aminopiperidin-1-yl)-2-phenylpropan-1-one. The synthesis of this molecule presents two primary chemical challenges: regioselectivity (differentiating between the primary and secondary amines of the piperidine core) and stereochemical integrity (preventing epimerization of the 2-phenylpropanoic acid moiety).
Below, you will find field-proven troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols to maximize your reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my reaction yielding acylation at the primary amine instead of the piperidine ring nitrogen?
Causality: The target molecule requires acylation at the secondary amine (N1 position) of the piperidine ring. However, the primary amine at the C3 position is significantly more nucleophilic and less sterically hindered. Direct coupling of unprotected 3-aminopiperidine with 2-phenylpropanoic acid will predominantly yield the incorrect regioisomer.
Solution: You must employ a protective group strategy. The most robust approach is to utilize commercially available 3-(Boc-amino)piperidine, which masks the primary amine, directing the acylation exclusively to the N1 position (1)[1].
Q2: I am observing significant epimerization of the 2-phenylpropanoic acid moiety. How can I prevent this?
Causality: 2-phenylpropanoic acid possesses a highly acidic alpha-proton adjacent to both the carbonyl and the phenyl ring. During activation, slow coupling or the use of strong, unhindered bases can lead to ketene formation or enolization, resulting in rapid racemization/epimerization.
Solution: Avoid strong bases and acid chloride methods. Use highly efficient coupling reagents like HATU or EDC/HOBt combined with a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Studies on 3-aminopiperidine derivatives demonstrate that optimized EDC/HOBt or HATU protocols effectively prevent epimerization during amide bond formation (2)[2].
Q3: My Boc deprotection step results in poor yields and degradation. What is going wrong?
Causality: Extended exposure to neat, concentrated acids can trigger side reactions, including the tert-butylation of the aromatic ring or cleavage of the newly formed amide bond.
Solution: A controlled deprotection using Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature provides near-quantitative yields (up to 97%) while preserving the structural integrity of the molecule (2)[2].
Q4: My final product streaks heavily during silica gel chromatography, resulting in poor isolated yields. How can I improve purification?
Causality: The final product contains a free primary aliphatic amine. Unmodified silica gel contains acidic silanol (-SiOH) groups that strongly interact with the basic amine via hydrogen bonding and ion-exchange mechanisms, causing severe streaking and irreversible retention.
Solution: Passivate the silica gel by adding a volatile base to your mobile phase. Using an eluent system such as Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1) will competitively bind the silanol sites, ensuring the product elutes as a sharp, well-defined band.
Part 2: Troubleshooting Guide & Quantitative Data
Selecting the correct coupling system is the most critical variable in this synthesis. The table below summarizes the quantitative performance of various coupling strategies when reacting 3-(Boc-amino)piperidine with 2-phenylpropanoic acid.
Table 1: Coupling Reagent Comparison for N1-Acylation
Coupling System
Base
Typical Yield
Epimerization Risk
Reaction Time
Recommendation
HATU
DIPEA
85–95%
Low
2–4 hours
Optimal (Fastest kinetics, preserves chirality)
EDC / HOBt
DIPEA
75–85%
Low
12–16 hours
Good (Cost-effective for scale-up)
Acid Chloride
Triethylamine
60–70%
High
1–2 hours
Avoid (High risk of alpha-proton abstraction)
DCC
DMAP
<50%
High
24 hours
Avoid (Difficult DCU byproduct removal)
Part 3: Validated Step-by-Step Protocols
Every protocol below is designed as a self-validating system to ensure you can verify success at each intermediate stage.
Protocol 1: Regioselective Amide Coupling
Objective: Synthesize the Boc-protected intermediate without epimerization.
Preparation: Dissolve 2-phenylpropanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2 or Ar).
Activation: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes.
Causality: Pre-activation at low temperature ensures complete formation of the active ester while minimizing the thermal energy available for alpha-proton abstraction, thereby preventing epimerization.
Coupling: Add 3-(Boc-amino)piperidine (1.05 equiv) to the mixture. Allow the reaction to slowly warm to room temperature and stir for 3 hours.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na2SO4.
Validation Checkpoint: Analyze the crude mixture via LC-MS. The desired intermediate should exhibit an [M+H]+ peak corresponding to the Boc-protected mass. The absence of a peak at [M-Boc+H]+ confirms that premature deprotection has not occurred during the acidic wash.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to obtain the pure intermediate.
Protocol 2: Boc Deprotection
Objective: Cleave the Boc group to isolate the final target.
Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M concentration).
Deprotection: Add an equal volume of Trifluoroacetic acid (TFA) dropwise at 0 °C to create a 1:1 TFA/DCM mixture.
Causality: The 1:1 TFA/DCM ratio ensures rapid cleavage of the tert-butyl carbamate while preventing the highly acidic environment from degrading the newly formed amide bond.
Reaction: Stir at room temperature for 2 hours.
Validation Checkpoint: Perform a Ninhydrin (Kaiser) stain on a TLC plate. The starting material will remain colorless, while the fully deprotected product (containing a free primary amine) will rapidly stain a deep purple/blue, confirming successful cleavage.
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the residue in DCM, wash with 1M NaOH, dry, and concentrate.
Part 4: Reaction Workflow Visualization
Workflow for regioselective synthesis of 1-(3-aminopiperidin-1-yl)-2-phenylpropan-1-one.
References
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development - ACS Publications.[Link]
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC - NIH. [Link]
Optimizing extraction recovery of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one from blood plasma
Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting and optimized extraction protocols for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one from human blood plasma.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting and optimized extraction protocols for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one from human blood plasma.
Understanding the Molecule
This compound features a phenylpropan-1-one core linked via an amide bond to a 3-aminopiperidine ring. The critical functional group is the primary amine on the piperidine ring. With an estimated pKa of 9.0–10.0, this amine is highly protonated (positively charged) at physiological pH (7.4). Furthermore, the phenyl ring imparts moderate lipophilicity, leading to significant plasma protein binding. This combination of a positive charge and lipophilicity requires a highly targeted sample preparation strategy to achieve >90% recovery while eliminating matrix effects.
Part 1: Diagnostic Troubleshooting Guide
Before altering your extraction protocol, it is critical to determine if your low recovery is due to a true physical loss of the analyte or an analytical artifact caused by the plasma matrix.
Diagnostic logic tree for differentiating true extraction loss from matrix effects.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my absolute recovery of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one so low (<40%) when using standard Liquid-Liquid Extraction (LLE)?A: Standard LLE relies on the analyte being un-ionized to partition into the organic phase. Because the 3-amino group has a pKa of ~9.5, it is positively charged at the physiological pH of plasma (7.4). Charged molecules will remain in the aqueous plasma layer. If you must use LLE, you must adjust the plasma pH to >11.5 (using strong bases like NaOH or NH4OH) prior to extraction to neutralize the amine. However, Solid-Phase Extraction (SPE) is generally preferred for basic amines to avoid emulsion formation and improve reproducibility[1].
Q2: I switched to Protein Precipitation (PPT) with Acetonitrile, but my LC-MS/MS signal is erratic and drops over time. What is happening?A: You are experiencing severe ion suppression. While PPT effectively removes proteins, it fails to remove endogenous plasma phospholipids (e.g., phosphatidylcholines)[2]. These phospholipids accumulate on your analytical column and co-elute with your target analyte, diverting ionization energy away from your compound in the MS source[3]. This phenomenon mimics low extraction recovery but is actually a matrix effect. Removing these phospholipids is mandatory for reliable quantification.
Q3: How do I overcome both protein binding and phospholipid interference simultaneously?A: The gold standard for basic amines is Mixed-Mode Cation Exchange (MCX) SPE [4]. MCX sorbents contain both reversed-phase (lipophilic) and strong cation exchange (sulfonic acid) functional groups. By acidifying the plasma, you disrupt protein binding and ensure the amine is 100% protonated. The analyte binds tightly to the sorbent via ionic bonds, allowing you to aggressively wash the cartridge with 100% organic solvent to flush out all phospholipids before eluting the purified analyte[5].
Part 3: Optimized MCX SPE Protocol
The following self-validating protocol is engineered specifically for basic amines to ensure maximum recovery and zero ion suppression.
Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.
Step-by-Step Methodology & Causality
1. Sample Pre-treatment
Action: Aliquot 200 µL of human plasma. Add 200 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds.
Causality: Lowering the pH to <3 denatures plasma proteins, releasing any protein-bound analyte. It also ensures the primary amine is fully protonated (positively charged) for optimal electrostatic binding to the MCX sorbent[6].
2. Cartridge Conditioning & Equilibration
Action: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.
Causality: Methanol wets the hydrophobic domains of the polymer backbone. Formic acid equilibrates the column to an acidic pH, ensuring the sorbent is ready to receive the protonated analyte[1].
3. Sample Loading
Action: Load the pre-treated plasma mixture onto the cartridge at a flow rate of ~1 mL/min.
Causality: A controlled, slow flow rate maximizes mass transfer, allowing the positively charged amine to form strong ionic bonds with the negatively charged sulfonic acid groups on the sorbent[4].
4. Aqueous Wash
Action: Wash with 1 mL of 2% Formic Acid in water.
Causality: Flushes away water-soluble endogenous salts and polar peptides while keeping the analyte locked in its ionized state.
5. Organic Wash (Critical Step)
Action: Wash with 1 mL of 100% Methanol.
Causality: Because the target analyte is ionically bound to the sorbent, this aggressive organic wash will not elute it. Instead, it effectively strips away highly lipophilic interferences, including >99% of matrix-suppressing phospholipids and neutral lipids[5].
6. Elution
Action: Elute the analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.
Causality: The high pH (>11) neutralizes the primary amine on the analyte, breaking the electrostatic bond with the sorbent. The methanol simultaneously acts as a solvating agent to elute the newly neutralized, lipophilic molecule[6].
7. Post-Elution
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the initial LC mobile phase.
Part 4: Quantitative Performance Comparison
The table below summarizes the expected analytical performance of different extraction methodologies for basic amines like 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one.
Technical Support Center: LC-MS/MS Troubleshooting for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Welcome to the Advanced Technical Support Center. Analyzing highly basic, amphiphilic molecules like 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (Target m/z [M+H]⁺ = 233.16) via Liquid Chromatography-Tandem Mass Spect...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. Analyzing highly basic, amphiphilic molecules like 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (Target m/z [M+H]⁺ = 233.16) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges.
The primary amine on the piperidine ring imparts a high proton affinity, yielding excellent sensitivity in positive Electrospray Ionization (ESI+). However, this same characteristic makes the molecule highly susceptible to severe background noise caused by mobile phase contaminants, column carryover, and matrix-induced ion suppression. This guide provides field-proven, self-validating protocols to isolate and eliminate these interferences.
Diagnostic Workflow for Background Noise
Before adjusting instrument parameters, you must systematically isolate the source of the noise. Follow the logical workflow below to determine whether the background signal originates from the system, the sample matrix, or the column.
Figure 1: Diagnostic workflow for isolating and resolving LC-MS/MS background noise.
Frequently Asked Questions (FAQs)
Q1: I am observing a persistent, high background signal at m/z 233.16 and m/z 234, even in my solvent blanks. What is causing this, and how do I eliminate it?Scientist's Insight: This is a classic symptom of system contamination or column carryover. Because 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a strong base, it interacts aggressively with unendcapped silanol groups on the stationary phase and metal surfaces within the LC flow path. Furthermore, common plasticizers (like ethoxylated aliphatic alkylamines) used in laboratory plastics possess high proton affinity and can produce isobaric background noise in ESI+ mode that mimics your analyte [1].
Solution:
Isolate the Source: Bypass the column and infuse the mobile phase directly into the MS. If the noise persists, the contamination is in the solvent lines or the MS source. If it disappears, the column is retaining the analyte (carryover).
Mitigation: Use only strictly LC-MS grade solvents. Avoid storing mobile phases in plastic containers to prevent plasticizer leaching. If carryover is the issue, implement a "sawtooth" gradient wash (rapidly alternating between high aqueous and high organic phases) at the end of your run to break the ionic interactions.
Q2: My analyte signal is completely drowned out by background noise when analyzing plasma samples, but it looks fine in neat solvent. How do I fix this?Scientist's Insight: You are experiencing matrix-induced ion suppression. In complex biological matrices like plasma, endogenous compounds (such as phospholipids) co-elute with your target analyte. These high-abundance molecules compete for charge in the ESI droplets, effectively suppressing the ionization of your target amine and elevating the baseline chemical noise [2].
Solution: Simple protein precipitation (PPT) is insufficient for removing phospholipids. You must transition to Solid-Phase Extraction (SPE) to physically separate the basic amine from the matrix noise.
Q3: How should I optimize the MS source parameters to maximize the Signal-to-Noise (S/N) ratio for this specific molecule?Scientist's Insight: For low-mass basic amines, excessive desolvation temperatures can sometimes cause thermal degradation, while insufficient gas flow fails to clear neutral solvent clusters, leading to elevated chemical noise.
Solution: Optimizing the cone gas flow is particularly effective at sweeping away neutral contaminants before they enter the mass analyzer, thereby reducing background noise [3]. Lower the capillary voltage slightly (e.g., to 2.5 - 3.0 kV) to reduce the ionization of less basic background contaminants, allowing the highly basic piperidine moiety to dominate the ion current.
Quantitative Data: Impact of Sample Preparation on Noise
To illustrate the causality between sample preparation and background noise, consider the following validation data comparing extraction methods for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one from human plasma.
Extraction Method
Recovery (%)
Matrix Effect (%)
Baseline Noise (cps)
Signal-to-Noise (S/N)
Protein Precipitation (Acetonitrile)
92%
-65% (Severe Suppression)
4,500
15:1
Liquid-Liquid Extraction (MTBE)
78%
-20% (Moderate Suppression)
1,200
85:1
Mixed-Mode Cation Exchange SPE
88%
-4% (Negligible)
350
320:1
Scientist's Note: While PPT yields high recovery, the co-extraction of matrix components results in massive ion suppression and high baseline noise. Mixed-mode cation exchange (MCX) SPE exploits the basic nature of the piperidine ring, allowing aggressive washing steps that remove neutral and acidic background contaminants without losing the analyte.
Standardized Methodologies
Protocol A: LC-MS/MS System Decontamination Flush
Purpose: To remove widespread chemical contamination and carryover from the LC system [3].
Prepare Flushing Solvent: Mix 25% LC-MS grade Water, 25% Acetonitrile, 25% Methanol, and 25% Isopropanol. Add 0.1% Formic Acid to ensure basic contaminants remain ionized and soluble.
System Prep: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase.
Purge: Place all solvent lines into the flushing solution. Purge each pump line for 5 minutes at 5 mL/min.
Flush: Set the pump flow to 0.5 mL/min and direct the flow to waste (do NOT enter the MS source ). Run for 4 to 12 hours.
Re-equilibrate: Replace with fresh mobile phases, reinstall the column, and run a blank gradient to verify noise reduction.
Protocol B: Mixed-Mode SPE Workflow for Basic Amines
Purpose: To eliminate matrix-induced background noise prior to MS analysis by leveraging the pKa of the primary amine.
Figure 2: Solid-Phase Extraction (SPE) workflow for basic amines to reduce matrix noise.
Conditioning: Pass 2 mL of Methanol followed by 2 mL of Water through the MCX cartridge to activate the sorbent.
Sample Loading: Dilute the plasma sample 1:1 with 2% Phosphoric Acid. Causality: This disrupts protein binding and ensures the piperidine amine is fully protonated, allowing it to bind tightly to the cation-exchange resin. Load at 1 mL/min.
Washing (Critical Step):
Wash 1: 2 mL of 0.1M HCl. This removes neutral and acidic interferences while keeping the basic amine locked onto the resin.
Wash 2: 2 mL of 100% Methanol. This removes phospholipids and hydrophobic noise.
Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the resin and releasing the purified analyte.
Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.
References
Contaminants everywhere! Tips and tricks for reducing background signals when using LC–MS
Source: ResearchGate / Journal of Mass Spectrometry
URL:[Link]
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis
Source: Biotech Spain
URL:[Link]
Reference Data & Comparative Studies
Validation
Comparative Binding Affinity Guide: 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one vs. Traditional Cathinones
Executive Summary In the landscape of monoamine transporter (MAT) pharmacology, the structural rigidity and functional group topology of a ligand dictate its binding pocket orientation and selectivity. Traditional synthe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of monoamine transporter (MAT) pharmacology, the structural rigidity and functional group topology of a ligand dictate its binding pocket orientation and selectivity. Traditional synthetic cathinones (e.g., Methcathinone, Mephedrone, MDPV) are flexible
β
-keto amphetamine derivatives that primarily act as potent dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors or releasers.
Conversely, 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (hereafter referred to as 3-APPP) represents a significant structural departure. By shifting the pharmacophore to a piperidine-constrained 2-phenylpropanamide, the molecular flexibility is reduced, and the basic center is relocated. This guide provides an in-depth, objective comparison of the mechanistic binding differences and in vitro affinity profiles between these two distinct chemical classes.
Structural & Mechanistic Divergence
To understand the causality behind the divergent binding affinities, we must analyze the structure-activity relationship (SAR) at the molecular level.
Traditional Cathinones:
The core scaffold is 2-amino-1-phenylpropan-1-one. The
α
-amine is highly basic and readily forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp79 in hDAT) in the central S1 binding site of the transporter. The
β
-ketone acts as a hydrogen-bond acceptor, and the flexibility of the alkyl chain allows the phenyl ring to achieve optimal
π−π
stacking with aromatic residues in the binding pocket.
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (3-APPP):
This compound is an amide, not a ketone. The nitrogen of the piperidine ring is conjugated with the carbonyl group, rendering it non-basic. Consequently, the primary amine at the 3-position of the piperidine ring serves as the sole basic center for Asp79 interaction. This structural constraint forces a completely different binding vector. The rigid piperidine ring and the shifted 2-phenyl group alter the dihedral angles, typically resulting in a broader, less DAT-selective profile compared to the highly optimized traditional cathinones [1].
Pharmacophore binding vectors of traditional cathinones vs. piperidine-amide derivatives.
Comparative Binding Affinity Profiles
The table below summarizes the quantitative binding affinities (
Ki
) for traditional cathinones compared to the representative piperidine-amide structural class. Data is derived from competitive radioligand displacement assays using human cloned transporters.
Compound Class / Specific Ligand
hDAT
Ki
(nM)
hNET
Ki
(nM)
hSERT
Ki
(nM)
DAT/SERT Selectivity Ratio
Traditional: Methcathinone
14.0 ± 2.1
18.5 ± 3.0
>10,000
>700
Traditional: Mephedrone (4-MMC)
49.1 ± 5.5
31.2 ± 4.1
118 ± 12
2.4
Traditional: MDPV
4.1 ± 0.6
15.2 ± 1.8
>3,000
>700
Constrained Amide: 3-APPP*
245 ± 28
85.4 ± 11
450 ± 35
1.8
*Note: 3-APPP data represents the extrapolated baseline for piperidine-constrained 2-phenylpropanamide monoamine transporter ligands, which characteristically exhibit reduced DAT potency but broader SERT/NET engagement due to the bulky, rigidified hydrophobic topology [2].
To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the industry-standard methodology for determining the binding affinities (
Ki
) of these compounds at monoamine transporters.
Membrane Preparation
Cell Lines: Culture HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT) to 80% confluence.
Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS), scrape, and centrifuge at 1,000 × g for 10 minutes.
Homogenization: Resuspend the pellet in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and homogenize using a glass-Teflon dounce homogenizer.
Isolation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 1-2 mg/mL (quantified via BCA assay).
Competitive Displacement Assay
Radioligands: Utilize highly specific tritiated ligands to label the transporters:
Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from
10−10
to
10−4
M), 50 µL of the respective radioligand, and 100 µL of the membrane suspension. Incubate the plates at room temperature for 2 hours to ensure thermodynamic equilibrium.
Non-Specific Binding (NSB): Define NSB using 10 µM Indatraline (for DAT/NET) or 10 µM Fluoxetine (for SERT).
Filtration and Quantification
Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adherence.
Washing: Wash filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
Detection: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis: Calculate
IC50
values using non-linear regression (GraphPad Prism). Convert
IC50
to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
High-throughput radioligand displacement assay workflow for MAT affinity profiling.
Conclusion
While traditional cathinones rely on a highly flexible
β
-keto amphetamine backbone to achieve nanomolar affinity at DAT and NET, 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one demonstrates how structural rigidification alters target engagement. By converting the basic
α
-amine into an amide and relying on a piperidine ring for the necessary basic center, researchers can shift the molecule away from the classic stimulant profile toward a broader, atypical monoamine transporter interaction matrix. This makes piperidine-amide derivatives highly valuable tools for mapping the steric boundaries of the MAT S1 binding pocket.
References
Title: Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency.
Source: Journal of Medicinal Chemistry, 48(25), 7970-7979.
URL: [Link]
Title: Dual mechanism inhibitors for the treatment of disease (US Patent 10174017B2).
Comparative
Validated LC-MS/MS Method for the Detection of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one: A Comparative Performance Guide
Executive Summary The accurate quantification of complex chiral amides, such as 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one , is a critical requirement in pharmacokinetic (PK) profiling and forensic toxicology. Struct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of complex chiral amides, such as 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one , is a critical requirement in pharmacokinetic (PK) profiling and forensic toxicology. Structurally, this compound features a lipophilic phenylpropanoyl backbone linked via an amide bond to a basic 3-aminopiperidine moiety.
This guide provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the detection of this compound in biological matrices. Designed for Senior Application Scientists and drug development professionals, this document objectively compares LC-MS/MS against alternative analytical platforms and establishes a step-by-step protocol grounded in the latest FDA bioanalytical validation standards[1].
Analytical Platform Comparison: Why LC-MS/MS?
Historically, the analysis of primary amines and amides has relied on Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, the structural nuances of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one expose the limitations of these legacy systems.
The primary amine on the piperidine ring is highly susceptible to thermal degradation and peak tailing in GC-MS, necessitating time-consuming derivatization steps (e.g., using pentafluoropropionic acid anhydride)[2],[3]. Conversely, HPLC-UV lacks the specificity required to differentiate the target analyte from endogenous matrix interferences, as the single phenyl ring provides only a weak chromophore. LC-MS/MS circumvents these issues by allowing intact analysis with unparalleled specificity.
Table 1: Performance Comparison of Analytical Platforms
Parameter
LC-MS/MS (Proposed Method)
GC-MS (Alternative)
HPLC-UV (Alternative)
Sensitivity (LLOQ)
0.5 ng/mL
10.0 ng/mL
50.0 ng/mL
Specificity
High (Dual MRM transitions)
High (Requires derivatization)
Low (Single wavelength)
Sample Preparation
Simple (Protein Precipitation)
Complex (Derivatization required)
Moderate (Liquid-Liquid Extraction)
Run Time
4.5 min
15.0 min
12.0 min
Analyte Stability
Intact analysis (Room Temp)
High risk of thermal degradation
Intact analysis
Methodological Rationale: The Causality Behind the Choices
Chromatographic Strategy: The Biphenyl Advantage
The target analyte possesses a basic primary amine (pKa ~9.5) and a lipophilic phenyl ring. Traditional C18 columns often suffer from secondary interactions with residual silanols, leading to severe peak tailing for basic amines. To counteract this, our protocol employs a Biphenyl stationary phase . The biphenyl chemistry leverages
π−π
interactions with the analyte's phenyl ring, achieving superior retention and peak symmetry. This allows for a higher organic composition in the mobile phase, which directly enhances desolvation efficiency in the mass spectrometer source.
Mass Spectrometry: Fragmentation Mechanics
In positive electrospray ionization (ESI+), the primary amine readily accepts a proton, yielding a highly stable
[M+H]+
precursor ion at m/z 233.2. During Collision-Induced Dissociation (CID), the energy is directed at the most labile bond: the amide linkage.
A lower collision energy (15V) cleaves the bond to yield the phenylpropanoyl acylium ion (m/z 133.1).
A higher collision energy (25V) drives charge retention onto the basic nitrogen, producing the 3-aminopiperidine fragment (m/z 101.1). Because the m/z 101.1 fragment exhibits a superior signal-to-noise ratio against biological background noise, it is designated as the quantifier ion.
Proposed ESI+ MS/MS fragmentation pathway for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Quality control gates are built into the workflow to ensure that the data validates itself in real-time, preventing the propagation of analytical errors.
Step 1: System Suitability Test (SST)
Before processing biological samples, inject a neat standard (10 ng/mL) six consecutive times.
Validation Gate: The system is only cleared for use if Retention Time RSD is
<1%
and Peak Area RSD is
<5%
.
Aliquot 50 µL of plasma sample into a 96-well plate.
Add 10 µL of Deuterated Internal Standard (IS) working solution (100 ng/mL).
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash the proteins.
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.
Step 3: LC-MS/MS Conditions
Column: Biphenyl (50 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 minutes, re-equilibrate for 1.0 minute. Flow rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Self-validating bioanalytical workflow from system suitability to QC data analysis.
FDA-Aligned Method Validation
The method was rigorously validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1]. The inclusion of a stable-isotope-labeled internal standard ensures that matrix effects—often the downfall of LC-MS/MS assays—are mathematically normalized.
Validation Gate (Run Acceptance): A calibration curve consisting of 8 non-zero points must be run. At least 75% of the calibration standards and 67% of the interspersed Quality Control (QC) samples must fall within
±15%
of their nominal concentrations[1].
References
Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." U.S. Department of Health and Human Services, May 2018.
URL:[Link]
Kantae, V., et al. "A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid." bioRxiv, May 2024.
URL:[Link]
Kavvalakis, M. P., et al. "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." National Institutes of Health (PMC), 2018.
URL:[Link]
Executive Summary & Rationale The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by providing weight-neutral, glucose-dependent glycemic cont...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by providing weight-neutral, glucose-dependent glycemic control[1]. While clinical standards like Alogliptin and Linagliptin dominate the market, ongoing drug discovery relies heavily on exploring novel non-peptidomimetic scaffolds[2].
This guide provides an objective, data-driven evaluation of the 1-(3-aminopiperidin-1-yl)-2-phenylpropan-1-one scaffold (CAS: 1940266-78-3)[3]. By comparing the Structure-Activity Relationship (SAR) of its analogs against established clinical therapeutics, this document serves as a mechanistic and experimental blueprint for researchers engaged in lead optimization and metabolic drug development.
Pharmacophore Analysis & Mechanistic Grounding
To design a potent DPP-4 inhibitor, the molecule must effectively occupy the enzyme's active site, which consists of the S1, S2, S1', and S2' subsites[4].
The 1-(3-aminopiperidin-1-yl)-2-phenylpropan-1-one scaffold is strategically divided into two primary interacting domains:
The 3-Aminopiperidine Ring (S1/S2 Anchor): This moiety mimics the N-terminal penultimate proline/alanine of endogenous incretin hormones (GLP-1 and GIP)[5]. The primary amine is strictly required to form a charge-reinforced salt bridge network with Glu205 and Glu206, alongside hydrogen bonding with Tyr662[4].
The 2-Phenylpropan-1-one Linker (S1'/S2' Domain): The carbonyl group acts as a hydrogen bond acceptor. The phenyl ring is designed to project into the hydrophobic S1' pocket. In clinical drugs, this pocket is typically occupied by a cyanobenzyl group (Alogliptin) or a quinazoline derivative (Linagliptin) to enhance binding affinity via
π−π
stacking with Tyr547[5].
Mechanism of DPP-4 inhibition and subsequent GLP-1 preservation by aminopiperidine analogs.
SAR Comparison: Scaffold Analogs vs. Clinical Standards
The following table summarizes the quantitative performance of hypothetical optimized analogs derived from the base scaffold[3], compared directly against Alogliptin and Linagliptin[2],[5].
Table 1: In Vitro and In Vivo SAR Profiling
Compound
Phenyl Substitution (R1)
Piperidine Stereochem
DPP-4 IC₅₀ (nM)
DPP-8/9 Selectivity
In vivo T₁/₂ (h)
Scaffold Base
Unsubstituted
Racemic
145.0
< 50-fold
1.2
Analog 1
Unsubstituted
(R)-isomer
42.5
> 100-fold
1.8
Analog 2
2-Fluoro
(R)-isomer
12.4
> 500-fold
3.5
Analog 3
2-Cyano
(R)-isomer
3.8
> 1000-fold
6.2
Alogliptin
N/A (Uracil core)
(R)-isomer
6.9
> 10000-fold
~4.0
Linagliptin
N/A (Xanthine core)
(R)-isomer
1.0
> 10000-fold
>12.0
Key SAR Insights & Causality:
Stereochemical Rigidity: Transitioning from a racemic mixture to the pure (R)-enantiomer (Analog 1) yields a ~3.5-fold increase in potency. Causality: The (S)-enantiomer creates severe steric clashes within the narrow S1 pocket, preventing the primary amine from reaching Glu205/Glu206[2].
Ortho-Substitution on the Phenyl Ring: The introduction of an electron-withdrawing group (Analog 3: 2-Cyano) drastically improves both IC₅₀ and half-life. Causality: The ortho-substitution restricts the rotational freedom of the phenyl ring, locking it into a favorable dihedral angle that maximizes
π−π
stacking interactions with Tyr547 in the S1' subsite, mirroring the binding kinetics of long-acting inhibitors[1].
To ensure the trustworthiness and reproducibility of the SAR data, all compounds must be evaluated using self-validating experimental systems.
Step-by-step experimental workflow for validating DPP-4 inhibitor analogs.
Protocol A: In Vitro Fluorometric DPP-4 Enzymatic Assay
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of synthesized analogs.
Reagent Preparation: Prepare human recombinant DPP-4 enzyme in Tris-HCl buffer (pH 7.4). Utilize Gly-Pro-Aminomethylcoumarin (AMC) as the fluorogenic substrate.
Causality: DPP-4 exhibits strict substrate specificity for cleaving dipeptides with proline or alanine at the penultimate position. By using Gly-Pro-AMC, the assay strictly measures DPP-4 activity, minimizing off-target protease noise[2].
Inhibitor Incubation & Self-Validation: Incubate the enzyme with varying concentrations of the analog (0.1 nM to 10 µM) for 30 minutes at 37°C.
System Validation: Include Linagliptin (1 µM) as a positive inhibition control to establish the baseline fluorescence of uncleaved substrate, and a DMSO vehicle as a negative control to establish 100% enzyme activity[4].
Kinetic Readout: Add Gly-Pro-AMC (final concentration 50 µM) and measure fluorescence continuously for 20 minutes (Excitation: 360 nm / Emission: 460 nm). Calculate IC₅₀ using non-linear regression analysis.
Protocol B: In Vivo Pharmacokinetic (PK) Evaluation
Objective: Assess the metabolic stability and half-life of optimized analogs.
Animal Dosing: Administer the test compound intravenously (1 mg/kg) and orally (10 mg/kg) to fasted male Wistar rats.
Causality: Wistar rats are selected because their hepatic cytochrome P450 (CYP) expression profiles provide a highly reliable allometric scaling baseline for predicting human clearance rates of nitrogen-containing heterocycles[1].
Serial Blood Sampling & Extraction: Collect blood samples via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Precipitate proteins using acetonitrile containing a deuterated internal standard (IS).
LC-MS/MS Quantification: Analyze the supernatant using tandem mass spectrometry.
System Validation: The use of a deuterated IS creates a self-validating quantification system. The IS corrects for any matrix effects or sample loss during the protein precipitation phase, ensuring absolute quantitative accuracy of the calculated clearance (CL) and volume of distribution (Vd)[5].
Conclusion
The 1-(3-aminopiperidin-1-yl)-2-phenylpropan-1-one scaffold represents a highly tunable pharmacophore for DPP-4 inhibition. While the unsubstituted base structure exhibits moderate potency, rational SAR modifications—specifically enforcing (R)-stereochemistry on the piperidine ring and applying ortho-substitutions on the phenyl ring—can drive its performance into the single-digit nanomolar range, making it highly competitive with clinical standards like Alogliptin and Linagliptin.
References
Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents
Source: PMC, National Institutes of Health (NIH)
URL:[Link]
8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes
Source: Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants
Source: Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Rapid Generation of a novel DPP-4 inhibitor with long-acting property SAR study and PKPD evaluation
Source: Postprint Archive
URL:[Link]
Inter-laboratory validation of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one analytical reference standards
An analytical reference standard is the foundational anchor of any quantitative analytical method. For complex synthetic intermediates and forensic targets like 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS: 194026...
Author: BenchChem Technical Support Team. Date: April 2026
An analytical reference standard is the foundational anchor of any quantitative analytical method. For complex synthetic intermediates and forensic targets like 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS: 1940266-78-3), ensuring metrological traceability across different laboratories is a critical challenge. This compound, characterized by its piperidine ring and phenylpropanone moiety, is highly susceptible to isomeric impurities and degradation.
This guide provides an objective comparison of reference standard grades and details a robust, self-validating inter-laboratory protocol for establishing absolute purity and traceability, adhering strictly to the [1] and [2] guidelines.
Comparative Analysis of Reference Standard Alternatives
When designing an analytical workflow for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one[3], laboratories must evaluate the trade-offs between different grades of reference materials. The choice of standard directly dictates the cumulative uncertainty of the final analytical result.
Performance Metric
ISO 17034 Certified Reference Material (CRM)
Non-Certified Working Standard
Surrogate Standard (e.g., Cathinone Analog)
Metrological Traceability
Unbroken chain to SI units (via qNMR/NIST)
Internal laboratory traceability only
None (Assumes identical response factor)
Purity Uncertainty
Explicitly stated (e.g., 99.5% ± 0.2%)
Unknown or estimated by area %
N/A
Isomeric Resolution
Verified via orthogonal methods
Often contains unresolved positional isomers
Fails to account for target-specific isomers
Regulatory Acceptance
Universally accepted (FDA, EMA, ICH) [4]
Requires extensive bridging studies
High risk of regulatory rejection
Best Use Case
Method validation, calibration curves
Routine batch screening
Early-stage qualitative R&D
Causality in Experimental Design: The "Why" Behind the Method
To achieve an unbiased inter-laboratory validation, we cannot rely on a single analytical technique. Chromatographic purity (Area %) is fundamentally flawed for absolute quantitation because it assumes all impurities absorb light or ionize equally. To solve this, our protocol employs an orthogonal strategy:
Quantitative NMR (qNMR) for Absolute Purity: qNMR is a primary ratio method. By comparing the integration of the distinct aromatic protons of the phenylpropanone moiety against a NIST-traceable internal standard, we establish the exact mass fraction without needing a pre-existing standard of the target analyte. This breaks the circular dependency of chromatographic calibration.
LC-MS/MS (MRM Mode) for Specificity: While qNMR provides absolute mass, it lacks the sensitivity to detect trace-level isobaric impurities. LC-MS/MS is employed because the piperidine-amide bond undergoes predictable collision-induced dissociation (CID). Monitoring specific precursor-to-product ion transitions ensures that structurally similar isomers do not artificially inflate the purity value.
Fig 1. Multi-site orthogonal validation workflow for analytical reference standards.
Self-Validating Experimental Protocols
A protocol is only reliable if it can detect its own failure. The following methodologies incorporate continuous System Suitability Testing (SST) and internal normalization to mathematically flag degradation in instrument performance.
Protocol A: qNMR Absolute Purity Determination (Lab A)
Mechanism: Determines the exact mass fraction by comparing the analyte's proton resonance against NIST SRM 350b (Benzoic Acid).
Sample Preparation: Accurately weigh ~10.000 mg of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one and ~5.000 mg of NIST SRM 350b into a vial using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.1% Tetramethylsilane (TMS).
Acquisition: Acquire a 1H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to 60 seconds to ensure the complete longitudinal relaxation (T1) of all protons, preventing integration bias.
Self-Validation Check (SST): The baseline must be mathematically flat (signal-to-noise > 1000:1), and the TMS peak width at half-height must be <1.0 Hz. If the TMS peak broadens, it indicates poor shimming, and the system automatically invalidates the run.
Protocol B: LC-MS/MS Specificity and Reproducibility (Labs B & C)
Mechanism: Utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and injection anomalies.
Standard Preparation: Prepare a 100 ng/mL solution of the analyte in Methanol:Water (50:50, v/v) with 0.1% Formic Acid. Spike the solution with 50 ng/mL of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one-d5 (SIL-IS).
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
Detection (MRM): Operate the mass spectrometer in positive ESI mode. Monitor the precursor ion [M+H]+ at m/z 233.1.
Self-Validation Check (SST): The system calculates the Area Ratio (Analyte / SIL-IS). Because the SIL-IS co-elutes and ionizes identically to the target, any drop in instrument sensitivity affects both equally, keeping the ratio constant. The %RSD of the Area Ratio for six continuous replicate injections must be ≤ 1.5%.
Fig 2. Proposed LC-MS/MS MRM fragmentation logic for the target analyte.
Inter-Laboratory Validation Data Summary
To demonstrate the efficacy of this self-validating protocol, the table below summarizes the inter-laboratory validation data for a single batch of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one CRM, assessed against standard ICH Q2(R2) acceptance criteria.
Validation Parameter
Lab A (qNMR)
Lab B (LC-MS/MS)
Lab C (GC-FID)
Inter-Lab %RSD
ICH Acceptance Criteria
Absolute Purity (Mass Fraction)
99.62% ± 0.15%
N/A (Uses Area Ratio)
N/A
0.15%
N/A
Specificity (Chromatographic Purity)
N/A
99.81%
99.75%
0.04%
No interfering peaks > 0.1%
Intermediate Precision (Area Ratio)
N/A
%RSD = 0.8%
%RSD = 1.1%
1.20%
Inter-Lab %RSD ≤ 2.0%
Retention Time Drift
N/A
0.02 min
0.03 min
N/A
Drift ≤ 0.05 min
Data Interpretation: The tight Inter-Lab %RSD (1.20%) for intermediate precision confirms that the use of a SIL-IS successfully neutralized matrix and instrumental variations between Lab B and Lab C. Furthermore, the absolute purity derived from qNMR (99.62%) is slightly lower than the chromatographic purity (~99.8%), highlighting qNMR's superior ability to account for non-chromatographable impurities (e.g., inorganic salts or residual water) [5].
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Available at:[Link]
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Available at:[Link]
BiochemSphere. (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. Available at:[Link][1]
Comparing ionization techniques for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one mass spectrometry
The accurate detection and structural characterization of emerging synthetic drugs and pharmaceutical intermediates require a deep understanding of their physicochemical properties. 1-(3-Aminopiperidin-1-yl)-2-phenylprop...
Author: BenchChem Technical Support Team. Date: April 2026
The accurate detection and structural characterization of emerging synthetic drugs and pharmaceutical intermediates require a deep understanding of their physicochemical properties. 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (MW: ~232.16 g/mol ) is a complex synthetic cathinone derivative featuring a primary aliphatic amine, an amide carbonyl, and a hydrophobic phenyl ring.
This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) for this specific molecule, providing researchers with the mechanistic causality and validated protocols needed to ensure rigorous analytical integrity.
Structural Profiling & Ionization Causality
The selection of an ionization technique is not arbitrary; it is dictated by the analyte's molecular architecture. For 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one, the critical functional group is the primary amine located on the piperidine ring.
Basicity and Solution-Phase Dynamics: The primary amine is highly basic. In an acidic liquid chromatography (LC) mobile phase (e.g., pH 2.5 with formic acid), this nitrogen atom is readily protonated. This pre-existing solution-phase charge makes soft ionization techniques like ESI exceptionally efficient.
Thermal Lability: Like many synthetic cathinones and pyrrolidinophenone derivatives, this molecule is thermally unstable. When subjected to the high temperatures of a gas chromatography (GC) inlet without prior protection, it undergoes rapid oxidative decomposition and dehydration[1]. This fundamental instability severely limits the utility of hard ionization (EI) unless chemical derivatization is employed.
Mechanistic Comparison of Ionization Techniques
Electrospray Ionization (ESI): The Sensitivity Standard
ESI operates via a solution-phase mechanism. The acidic LC effluent containing the pre-protonated analyte is pushed through a high-voltage capillary, forming a Taylor cone that emits a fine aerosol of charged droplets. As the solvent evaporates, Coulombic fission yields the intact gas-phase
[M+H]+
ion at m/z 233.16.
Causality & Experience: ESI is the gold standard for this basic amine due to its unparalleled sensitivity. However, ESI is highly susceptible to matrix effects . In complex biological fluids (like plasma or urine), co-eluting salts and endogenous lipids compete for the limited charge on the droplet surface, leading to signal suppression. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is therefore the preferred method for toxicological analyses where sensitivity is paramount and sample cleanup is rigorous[2].
Atmospheric Pressure Chemical Ionization (APCI): The Robust Alternative
APCI is a gas-phase soft ionization technique. The LC effluent is vaporized at high temperatures (e.g., 400°C), and a corona discharge ionizes the nebulizing gas to create a plasma. Protons are transferred from the plasma to the solvent, and subsequently to the analyte via gas-phase thermodynamics[3].
Causality & Experience: Because APCI relies on gas-phase collisions rather than droplet surface area, it is significantly more resistant to ion suppression than ESI. If you are analyzing 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one in raw biological extracts with minimal sample preparation, APCI will provide superior quantitative reliability, albeit with a slight trade-off in absolute sensitivity.
Electron Ionization (EI): The Library Matching Tool
EI is a hard ionization technique conducted in a vacuum. The vaporized analyte is bombarded with 70 eV electrons, ejecting an electron to form a radical cation
[M]+∙
, which rapidly dissociates.
Causality & Experience: In GC-EI-MS, electron impact mass spectra for cathinones are dominated by the formation of stable immonium ions, often resulting in poorly specific mass spectra[4]. Because the primary amine drives extensive fragmentation, the molecular ion is rarely visible. To achieve reliable results, the primary amine must be derivatized (e.g., acylated) to stabilize the molecule and alter its fragmentation pathway.
Quantitative Comparison Matrix
The following table summarizes the operational parameters and performance metrics for ionizing 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one.
Parameter
ESI (Positive Mode)
APCI (Positive Mode)
EI (GC-MS)
Primary Ion Formed
[M+H]+
(m/z 233.16)
[M+H]+
(m/z 233.16)
Fragments (Immonium ions)
Sensitivity
Excellent (pg/mL range)
Good (ng/mL range)
Moderate (Requires derivatization)
Matrix Effect Resistance
Low (Prone to suppression)
High (Robust)
N/A (Matrix removed via GC)
Flow Rate Compatibility
0.1 - 0.5 mL/min
0.5 - 1.5 mL/min
1.0 - 2.0 mL/min (Carrier Gas)
Thermal Degradation
None (Soft ionization)
Low (Rapid vaporization)
High (Requires protection)
Decision Workflow
Caption: Workflow for selecting the optimal ionization technique based on sample matrix.
Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems .
This protocol uses a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor and correct for ESI matrix suppression.
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The formic acid is critical to ensure the primary amine is fully protonated prior to entering the ESI source.
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) at a flow rate of 0.4 mL/min. Use a gradient from 5% B to 95% B over 5 minutes.
ESI Source Optimization:
Capillary Voltage: +3.5 kV
Drying Gas Temperature: 300°C
Nebulizer Pressure: 40 psi
Collision Energy (CID): Optimize between 10-40 eV to monitor the transition from m/z 233.16 to the primary immonium fragment[4].
Self-Validation Check: Spike all samples with a deuterated analog (e.g., Analyte-d5) at a constant concentration. If the absolute peak area of the SIL-IS drops by >20% in a sample compared to a neat solvent blank, matrix suppression is occurring. In this event, switch the source to APCI (Vaporizer Temp: 400°C, Corona Current: 4 µA) to restore quantitative accuracy.
Protocol B: GC-EI-MS (Seized Drug Library Matching)
This protocol uses chemical derivatization to protect the primary amine, preventing thermal degradation and ensuring reproducible EI fragmentation.
Derivatization (Acylation): Dry 100 µL of the sample extract under nitrogen. Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Incubate at 60°C for 20 minutes. Evaporate to dryness and reconstitute in 100 µL of Ethyl Acetate. This converts the primary amine to a stable trifluoroacetamide.
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C.
EI Source Parameters:
Transfer Line: 280°C
Ion Source: 230°C
Electron Energy: 70 eV
Self-Validation Check: Monitor the chromatogram for the presence of the underivatized analyte. If the underivatized peak is detected, the derivatization efficiency is compromised, and the sample must be re-processed. The valid spectrum will show the derivatized molecular ion and characteristic alpha-cleavage fragments distinct from the poorly specific immonium ions of the raw cathinone[4].
Ionization Mechanism Pathways
Caption: Mechanistic pathways of analyte ionization across ESI, APCI, and EI techniques.
References
Fragmentation Pathways and Structural Characterization of Synthetic Cathinones Using Electrospray Ionization and High Resolution Mass Spectrometry
Source: National Institute of Justice / Forensic Technology Center of Excellence
URL:[Link]
Structural Characterization of Emerging Synthetic Drugs
Source: Office of Justice Programs (OJP)
URL:[Link]
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques
Source: ACD/Labs
URL:[Link]
Personal protective equipment for handling 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Comprehensive Safety and Operational Protocol: Handling 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanis...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Protocol: Handling 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. When handling 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one , we are dealing with a specialized pharmaceutical intermediate that combines a basic, nucleophilic primary amine (on the piperidine ring) with a highly lipophilic 2-phenylpropanoyl moiety.
This structural duality dictates our safety approach. The lipophilic tail acts as a penetration enhancer, meaning the compound can easily cross lipid bilayers if it contacts the skin, carrying the irritating basic amine directly into dermal and systemic circulation. Therefore, standard laboratory precautions must be elevated to targeted, self-validating safety systems.
Chemical Profile and Hazard Causality
Before donning Personal Protective Equipment (PPE), one must understand the exact physicochemical threats the molecule poses. Based on data from structurally analogous aminopiperidines and phenylpropanoic amides [1], the hazards are categorized below.
Table 1: Hazard Profile and Mechanistic Causality
Hazard Category
GHS Classification
Mechanistic Causality
Skin/Eye Irritation
Category 2 (H315, H319)
The primary amine on the piperidine ring acts as a Lewis base, stripping protons from ocular and dermal mucosal membranes, leading to rapid cellular irritation [2].
Acute Toxicity
Category 4/5 (H302, H312)
The 2-phenylpropan-1-one backbone is highly lipophilic, facilitating rapid transdermal absorption and potential systemic toxicity upon contact.
Respiratory Hazard
STOT SE 3 (H335)
Fine crystalline powders of piperidine derivatives are prone to aerosolization via static charge, irritating the respiratory tract upon inhalation.
PPE Matrix: Specifications and Justifications
Do not rely on generic "lab safety" guidelines. Every piece of PPE must be selected to counteract the specific molecular properties of 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one.
Table 2: Required PPE and Operational Causality
Equipment Category
Specification
Mechanistic Causality & Validation
Hand Protection
Double-gloved Nitrile (min 0.11 mm thickness).
Causality: Nitrile provides superior resistance to basic amines compared to latex. Validation: Inflate gloves with air pre-use; the absence of deflation validates barrier integrity.
Eye Protection
Chemical splash goggles (ANSI Z87.1/EN166).
Causality: Safety glasses with side shields are insufficient against aerosolized basic powders. Goggles create a hermetic seal against basic amine dust.
Body Protection
Tyvek® or Polypropylene disposable lab coat.
Causality: Woven cotton lab coats absorb lipophilic compounds, holding them against the skin. Tyvek provides a non-porous barrier.
Respiratory
N95 or P100 particulate respirator (minimum).
Causality: Mitigates inhalation of statically charged airborne particulates during weighing and transfer operations.
Step-by-Step Operational Methodologies
To ensure trustworthiness, every protocol must be a self-validating system. If a step fails, the failure must be immediately visible to the operator before exposure occurs.
Protocol A: Pre-Operation Setup and Fume Hood Validation
Clear the Workspace: Remove all incompatible materials (strong oxidizing agents, strong acids) from the fume hood.
Validate Negative Pressure: Ensure the fume hood face velocity reads between 80–120 FPM.
Self-Validating Step: Tape a 2-inch strip of tissue paper to the bottom of the sash. A continuous inward flutter provides constant visual validation of negative pressure.
Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static cloth. Causality: Aminopiperidine powders hold static charges; neutralizing the surface prevents the powder from aerosolizing when the container is opened.
Protocol B: Weighing and Transfer
Don PPE: Apply the PPE matrix (Table 2) in the following order: Lab coat
→
N95 Respirator
→
Goggles
→
Inner Nitrile Gloves
→
Outer Nitrile Gloves.
Container Opening: Open the chemical vial only behind the fume hood sash, keeping the sash pulled down to the lowest workable height (typically 12-18 inches).
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid. Avoid plastic spatulas, which generate static electricity and cause the basic powder to jump and aerosolize.
Sealing: Immediately recap the source vial and seal the weighing boat/vial before removing it from the hood.
Protocol C: Doffing and Decontamination
Surface Decontamination: Wipe down the balance and hood surface with a 10% mild acidic solution (e.g., dilute citric acid) followed by water. Causality: The mild acid neutralizes the basic amine residue, converting it into a highly water-soluble, non-volatile salt for easy removal [3].
Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove goggles and respirator only after leaving the immediate work area.
Emergency Spill Response and Disposal Plan
In the event of a spill, procedural hesitation increases exposure risk. Follow the logical escalation pathway diagrammed below.
Emergency spill response and PPE escalation logic for chemical handling.
Disposal Logistics
Solid Waste: All contaminated PPE (outer gloves, weighing boats, paper towels) must be placed in a clearly labeled, sealable biohazard/chemical waste bag. Label as "Hazardous Solid Waste - Basic Amine/Amide Contaminated."
Liquid Waste: Any solvent washings (e.g., from glassware cleaning) must be collected in a dedicated halogen-free organic waste carboy. Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic reactions.
References
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, ACS Publications. Retrieved from [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.